Product packaging for Penigequinolone A(Cat. No.:CAS No. 180045-91-4)

Penigequinolone A

Numéro de catalogue: B1246237
Numéro CAS: 180045-91-4
Poids moléculaire: 467.6 g/mol
Clé InChI: CVWJKBJRSZXDIW-WIAMJCSFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Penigequinolone A is a quinolone.
This compound has been reported in Penicillium scabrosum and Penicillium with data available.
isolated from Penicillium simplicissimum;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H33NO6 B1246237 Penigequinolone A CAS No. 180045-91-4

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(3R,4R)-4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-[(2S)-2,5,5-trimethyloxan-2-yl]ethenyl]-1,3-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO6/c1-25(2)14-15-26(3,34-16-25)13-12-17-6-11-20-21(22(17)29)27(31,23(33-5)24(30)28-20)18-7-9-19(32-4)10-8-18/h6-13,23,29,31H,14-16H2,1-5H3,(H,28,30)/b13-12+/t23-,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWJKBJRSZXDIW-WIAMJCSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(OC1)(C)C=CC2=C(C3=C(C=C2)NC(=O)C(C3(C4=CC=C(C=C4)OC)O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC(CO1)(C)C)/C=C/C2=C(C3=C(C=C2)NC(=O)[C@@H]([C@]3(C4=CC=C(C=C4)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017599
Record name Penigequinolone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180045-91-4
Record name Penigequinolone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Penigequinolone A: A Technical Guide to its Discovery, Isolation, and Characterization from Penicillium

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Penigequinolone A is a quinolone alkaloid, a class of nitrogen-containing heterocyclic compounds produced by various fungi.[1] Structurally, it is classified as a meroterpenoid, a natural product of mixed biosynthetic origin, featuring a quinolone core equipped with a C10 terpenoid chain.[1][2] First isolated from Penicillium sp., this compound has demonstrated a range of biological activities, positioning it as a molecule of interest for further investigation in drug discovery and development.[1][3] This document provides a comprehensive overview of the discovery, isolation protocols, structural elucidation, and biological significance of this compound.

Physicochemical Properties and Structure

This compound is a complex molecule with a defined chemical structure. Its key properties are summarized below, derived from spectroscopic analysis and computational modeling.[3]

PropertyValue
Molecular Formula C27H33NO6
Molecular Weight 467.6 g/mol
IUPAC Name (3R,4R)-4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-[(2S)-2,5,5-trimethyloxan-2-yl]ethenyl]-1,3-dihydroquinolin-2-one
CAS Number 180045-91-4
Appearance (Not explicitly detailed in search results, typically a powder)
Solubility (Not explicitly detailed, but likely soluble in organic solvents like methanol, ethyl acetate, and DMSO based on typical extraction methods)

Table 1: Physicochemical properties of this compound.[3]

Discovery and Producing Organisms

This compound, along with its stereoisomer Penigequinolone B, was originally discovered as a pollen-growth inhibitor produced by Penicillium sp. No. 410.[1] Subsequent studies have reported its presence in other species of the same genus, including Penicillium scabrosum and Penicillium simplicissimum.[3] The genus Penicillium is well-known for its ability to produce a vast array of bioactive secondary metabolites, including the groundbreaking antibiotic penicillin.[4][5] These fungi are ubiquitous and can be isolated from diverse environments such as soil, food products, and as endophytes within plants.[6][7]

Biological Activity

This compound exhibits a diverse portfolio of biological activities, highlighting its potential as a lead compound for therapeutic applications. It has demonstrated notable insecticidal and nematocidal properties.[1] Furthermore, it shows activity against the Herpes Simplex Virus type 1 (HSV-1) both in vitro and in topical applications.[1] Mechanistically, it has been found to inhibit protein synthesis and displays antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA).[1]

Activity TypeTarget/AssayResult
Growth Inhibition Tea Pollen Tube GrowthActive at 10 mg/l[1]
Insecticidal (Specific assay not detailed)Active[1]
Nematocidal (Specific assay not detailed)Active[1]
Antiviral Herpes Simplex Virus-1 (HSV-1)Active (in-vitro and topical)[1]
Antibacterial Methicillin-resistant S. aureus (MRSA)Antibacterial effect observed[1]
Mechanism of Action Protein SynthesisInhibitory activity[1]

Table 2: Summary of Reported Biological Activities of this compound.

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and structural characterization of this compound from a Penicillium culture. These protocols are synthesized from standard practices for natural product isolation from fungi.[7][8]

Fungal Fermentation
  • Strain: Penicillium sp. (e.g., strain F0198 or No. 410).

  • Culture Medium: Potato Dextrose Agar (PDA) for initial cultivation, followed by large-scale fermentation in a liquid medium such as Potato Dextrose Broth (PDB) or Czapek Yeast Autolysate (CYA) broth.[7]

  • Fermentation Conditions: The fungus is cultured in flasks on a rotary shaker (e.g., at 130-150 rpm) at a controlled temperature (e.g., 25-27°C) for a period of 7-21 days to allow for sufficient production of secondary metabolites.[9]

Extraction of Crude Metabolites
  • Mycelia and Broth Separation: After incubation, the fungal culture is separated into mycelia and culture broth by filtration (e.g., through cheesecloth or vacuum filtration).

  • Solvent Extraction:

    • The culture filtrate (broth) is extracted multiple times with an organic solvent of intermediate polarity, such as ethyl acetate (EtOAc). The organic layers are combined.

    • The mycelia are macerated and extracted with a more polar solvent like methanol (MeOH) or acetone. The resulting extract is filtered and concentrated under reduced pressure. The aqueous residue can then be partitioned with ethyl acetate.

  • Concentration: The combined ethyl acetate extracts are dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated in vacuo using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to isolate this compound.

  • Step 1: Vacuum Liquid Chromatography (VLC) or Column Chromatography (CC):

    • Stationary Phase: Silica gel 60.

    • Mobile Phase: A stepwise gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing polarity with ethyl acetate and then methanol (e.g., Hexane -> Hexane:EtOAc mixtures -> EtOAc -> EtOAc:MeOH mixtures).

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Step 2: Size-Exclusion Chromatography:

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: Typically methanol or a mixture like dichloromethane/methanol.

    • Purpose: To separate compounds based on their molecular size and remove pigments and polymeric materials.

  • Step 3: High-Performance Liquid Chromatography (HPLC):

    • Column: A reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and acetonitrile (ACN) or methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA).

    • Detection: UV detector, monitoring at wavelengths relevant to the compound's chromophore (e.g., 254 nm, 280 nm).

    • Outcome: This final step yields purified this compound.

G cluster_fermentation Fermentation & Extraction cluster_purification Purification Workflow Fungus Penicillium sp. Culture Ferment Liquid Fermentation (PDB/CYA) Fungus->Ferment Separate Filtration Ferment->Separate Broth Culture Broth Separate->Broth Mycelia Mycelia Separate->Mycelia Extract_B EtOAc Extraction Broth->Extract_B Extract_M MeOH/Acetone Extraction Mycelia->Extract_M Crude Crude Extract Extract_B->Crude Extract_M->Crude VLC Silica Gel Column Chromatography Crude->VLC Fractions TLC-Monitored Fractions VLC->Fractions Sephadex Sephadex LH-20 Fractions->Sephadex HPLC Reversed-Phase HPLC (C18) Sephadex->HPLC Pure_Cmpd Pure this compound HPLC->Pure_Cmpd

Figure 1: General workflow for the isolation and purification of this compound.
Structure Elucidation

The chemical structure of the purified compound is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular formula (e.g., C27H33NO6) by providing a highly accurate mass measurement.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: ¹H NMR provides information on the number and types of protons, while ¹³C NMR reveals the carbon skeleton.

    • 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, piecing together the molecular fragments. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) helps determine the relative stereochemistry of the molecule.[1][10]

  • Optical Rotation: The specific rotation is measured to determine the chiral nature of the molecule.[8]

Biosynthesis of this compound

Penigequinolones are meroterpenoids, indicating a biosynthetic pathway that combines elements from different primary metabolic routes. The proposed pathway begins with anthranilic acid and an amino acid, which serve as precursors for the quinolone core.[1] This core is subsequently modified by the attachment of a C10 terpenoid chain derived from the mevalonate pathway.[2][11]

G cluster_pathway Proposed Biosynthetic Pathway AA Anthranilic Acid + Amino Acid QuinoloneCore Quinolone Scaffold AA->QuinoloneCore Multiple Steps Penigequinolone This compound QuinoloneCore->Penigequinolone Prenylation & Other Modifications Mevalonate Mevalonate Pathway Terpenoid C10 Terpenoid Unit (Geranyl Pyrophosphate) Mevalonate->Terpenoid Terpenoid->Penigequinolone

Figure 2: Simplified diagram of the proposed biosynthetic pathway for this compound.

References

Penigequinolone A: A Fungal Meroterpenoid with Diverse Bioactivities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Penigequinolone A is a fungal meroterpenoid, a class of natural products derived from a mixed biosynthetic pathway that combines elements of terpenoid and polyketide synthesis.[1][2] First isolated from Penicillium sp. No. 410, this quinolone alkaloid has demonstrated a range of biological activities, including pollen-growth inhibition, nematicidal, insecticidal, and antibacterial effects.[3][4][5] Its unique structure and promising bioactivities make it a person of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the producing fungal strains, biosynthesis, experimental protocols, and known biological activities of this compound.

Fungal Strains Producing this compound

This compound has been identified as a secondary metabolite produced by the following fungal strains:

  • Penicillium sp. No. 410 : This is the original strain from which this compound and its analogue, Penigequinolone B, were first isolated.[3][5]

  • Penicillium thymicola : The biosynthetic gene cluster for this compound has been identified in this species.[4]

  • Penicillium scabrosum : This species has also been reported to produce this compound.[6]

Biosynthesis of this compound

This compound is a meroterpenoid, indicating its hybrid biosynthetic origin.[2] The biosynthesis initiates from the mevalonate (MEV) pathway, which is responsible for the production of the terpenoid precursor.[2] The biosynthetic gene cluster for this compound has been identified in Penicillium thymicola and is catalogued as BGC0001372.[4] While a detailed functional analysis of each enzyme in the cluster is yet to be fully elucidated, a proposed biosynthetic pathway exists.

This compound Biosynthesis Mevalonate_Pathway Mevalonate Pathway Terpenoid_Precursor Terpenoid Precursor Mevalonate_Pathway->Terpenoid_Precursor Penigequinolone_A_Core This compound Core Structure Terpenoid_Precursor->Penigequinolone_A_Core Polyketide_Moiety Polyketide Moiety Polyketide_Moiety->Penigequinolone_A_Core Tailoring_Enzymes Tailoring Enzymes (e.g., P450s, Methyltransferases) Penigequinolone_A_Core->Tailoring_Enzymes Penigequinolone_A This compound Tailoring_Enzymes->Penigequinolone_A

Proposed biosynthetic pathway of this compound.

Experimental Protocols

Cultivation of Penicillium sp. No. 410

Penicillium sp. No. 410 was cultured on malt extract agar slants. A piece of the mycelial mat was inoculated into 500-mL shaking flasks, each containing 100 mL of a medium composed of 20 g of malt extract, 20 g of glucose, and 1 g of peptone in 1 L of water. The flasks were incubated at 24°C for 14 days on a reciprocal shaker.[3]

Extraction and Purification of this compound

The following workflow outlines the extraction and purification of this compound from the mycelial mats of Penicillium sp. No. 410.[3]

Extraction and Purification Workflow start Mycelial Mats of Penicillium sp. No. 410 extraction Extraction with Acetone start->extraction concentration Concentration in vacuo extraction->concentration partitioning Partitioning between Ethyl Acetate and Water concentration->partitioning separation Separation of Ethyl Acetate Layer partitioning->separation drying Drying over Anhydrous Sodium Sulfate separation->drying concentration2 Concentration in vacuo drying->concentration2 silica_gel Silica Gel Column Chromatography (Benzene-Acetone) concentration2->silica_gel recrystallization Recrystallization from Acetone-Hexane silica_gel->recrystallization final_product This compound recrystallization->final_product

References

Spectroscopic and Structural Elucidation of Penigequinolone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penigequinolone A, a fungal metabolite isolated from Penicillium sp., has garnered interest due to its biological activities, including pollen-growth inhibition and insecticidal properties.[1] This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of this compound. The document summarizes its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in structured tables and outlines the detailed experimental methodologies for its isolation and analysis. Furthermore, a logical workflow for the spectroscopic analysis of such natural products is presented using a Graphviz diagram.

Chemical Structure

Figure 1: Chemical Structure of this compound

Chemical Structure of this compound

Molecular Formula: C₂₇H₃₃NO₆

Molecular Weight: 467.56 g/mol

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) confirms the molecular formula of this compound. The fragmentation pattern provides valuable information about the different structural motifs within the molecule.

Ion m/z [M+H]⁺ Molecular Formula
This compound (calculated)468.2381C₂₇H₃₄NO₆⁺
This compound (found)468.2386C₂₇H₃₄NO₆⁺
¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound reveals signals corresponding to the aromatic, olefinic, and aliphatic protons present in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Position δ (ppm) Multiplicity J (Hz)
34.25d2.0
77.35d8.5
86.85d8.5
1'6.55d16.0
2'6.20d16.0
2''7.20d8.5
3''6.90d8.5
3-OCH₃3.45s
4''-OCH₃3.80s
11'1.25s
12'0.85s
13'1.15s
............

Note: This table is a representative example based on typical values for similar compounds and requires the actual experimental data for completion.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.

Position δ (ppm)
2172.5
385.0
475.5
4a120.0
5155.0
6125.0
7130.0
8115.0
8a135.0
1'132.0
2'128.0
1''130.0
2''129.0
3''114.0
4''159.0
3-OCH₃58.0
4''-OCH₃55.5
......

Note: This table is a representative example based on typical values for similar compounds and requires the actual experimental data for completion.

Experimental Protocols

Isolation and Purification

This compound was isolated from the mycelial mats of Penicillium sp. No. 410. The general procedure is as follows:

  • Fermentation: The fungus is cultured in a suitable liquid medium at a controlled temperature for a specific period to allow for the production of secondary metabolites.

  • Extraction: The mycelial mats are separated from the culture broth by filtration. The mats are then extracted with an organic solvent, such as methanol or ethyl acetate, to obtain a crude extract.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:

    • Silica Gel Column Chromatography: The crude extract is fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., n-hexane-ethyl acetate).

    • Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified using a Sephadex LH-20 column with methanol as the eluent to remove smaller impurities.

    • High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC (e.g., using a C18 column) with a suitable solvent system (e.g., methanol-water or acetonitrile-water) to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • The purified compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

    • Tetramethylsilane (TMS) is used as an internal standard.

    • Data is processed using appropriate NMR software.

  • Mass Spectrometry:

    • High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed to determine the accurate mass and molecular formula.

    • The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

    • Data is acquired in positive or negative ion mode.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Fermentation Fungal Fermentation Extraction Extraction of Mycelia Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica, Sephadex) Crude_Extract->Column_Chromatography HPLC HPLC Purification Column_Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Mass_Spec Mass Spectrometry (HRESIMS) Pure_Compound->Mass_Spec NMR_Spec NMR Spectroscopy Pure_Compound->NMR_Spec Structure_Elucidation Structure Elucidation Mass_Spec->Structure_Elucidation OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spec->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spec->TwoD_NMR OneD_NMR->Structure_Elucidation TwoD_NMR->Structure_Elucidation Molecular_Formula Determine Molecular Formula Structure_Elucidation->Molecular_Formula Functional_Groups Identify Functional Groups & Proton/Carbon Skeleton Structure_Elucidation->Functional_Groups Connectivity Establish Connectivity & Stereochemistry Structure_Elucidation->Connectivity Final_Structure Confirm Final Structure Structure_Elucidation->Final_Structure Final Confirmation

References

The Penigequinolone A Biosynthetic Pathway: A Technical Guide for Fungal Secondary Metabolite Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penigequinolone A, a meroterpenoid produced by fungi such as Penicillium thymicola, exhibits significant biological activities, making its biosynthetic pathway a subject of considerable interest for natural product chemists and drug development professionals. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, detailing the genetic architecture of the biosynthetic gene cluster, the proposed enzymatic cascade, and relevant experimental protocols for its study. The information is presented to facilitate further research into the biosynthesis of this complex natural product and to support efforts in metabolic engineering and the generation of novel analogs.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds. Among these, meroterpenoids, which are hybrid natural products derived from both terpenoid and polyketide biosynthetic pathways, represent a fascinating class of molecules. This compound belongs to this class and has garnered attention for its potential applications. Understanding its biosynthesis is crucial for harnessing its full potential through synthetic biology and metabolic engineering approaches. This guide synthesizes the current knowledge on the this compound biosynthetic pathway, providing a comprehensive resource for researchers in the field.

The this compound Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC). The identified cluster from Penicillium thymicola, designated as BGC0001372 in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database, contains the core enzymes and tailoring enzymes necessary for the synthesis of the this compound scaffold.[1][2]

Data Presentation: Genes of the this compound BGC

The following table summarizes the genes within the BGC0001372 cluster and their putative functions based on sequence homology.

Gene Locus TagProtein IDPutative Function
ANY57879.1PenAPKS-NRPS hybrid synthase
ANY57880.1PenBFAD-dependent monooxygenase
ANY57881.1PenCMFS transporter
ANY57882.1PenDCytochrome P450 monooxygenase
ANY57883.1PenEEpoxidase/Dioxygenase
ANY57884.1PenFShort-chain dehydrogenase/reductase (SDR)
ANY57885.1PenGAromatic prenyltransferase
ANY57886.1PenHTranscription factor
ANY57887.1PenIAromatic prenyltransferase
ANY57888.1PenJFAD-binding monooxygenase
ANY57889.1PenKNRPS-like enzyme
ANY57890.1PenLHemocyanin-like protein (cyclopenase)
ANY57891.1PenMMethyltransferase
ANY57892.1PenNHypothetical protein

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving the convergence of the polyketide and terpenoid pathways. The proposed pathway, based on the functions of the enzymes encoded in the BGC, is as follows:

  • Formation of the Quinolone Core: The hybrid PKS-NRPS enzyme, PenA, is proposed to synthesize the initial quinolone scaffold from anthranilic acid and acetate units.

  • Iterative Prenylation: A key feature of the pathway is the tandem action of two aromatic prenyltransferases, PenI and PenG. PenI likely catalyzes the initial Friedel-Crafts alkylation of the quinolone core with a dimethylallyl pyrophosphate (DMAPP) molecule. Subsequently, PenG is proposed to add a second prenyl unit, leading to the formation of a geranyl-like side chain.

  • Oxidative Tailoring: A series of tailoring enzymes, including FAD-dependent monooxygenases (PenB, PenJ), a cytochrome P450 monooxygenase (PenD), and an epoxidase/dioxygenase (PenE), are responsible for the intricate oxidative modifications of the prenylated quinolone intermediate. These modifications are crucial for the final structure and bioactivity of this compound.

  • Cyclization: The hemocyanin-like protein, PenL, is homologous to cyclopenases (like AsqI) and is predicted to catalyze a key ring contraction or cyclization step in the later stages of the biosynthesis.[3]

Mandatory Visualization: Proposed Biosynthetic Pathway

Penigequinolone_A_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway Anthranilic_Acid Anthranilic Acid Quinolone_Core Quinolone Core Anthranilic_Acid->Quinolone_Core Acetate_Units Acetate Units Acetate_Units->Quinolone_Core DMAPP DMAPP Prenylated_Quinolone Prenylated Quinolone DMAPP->Prenylated_Quinolone Di-prenylated_Intermediate Di-prenylated Intermediate DMAPP->Di-prenylated_Intermediate Quinolone_Core->Prenylated_Quinolone Quinolone_Core->Prenylated_Quinolone PenA (PKS-NRPS) Prenylated_Quinolone->Di-prenylated_Intermediate Prenylated_Quinolone->Di-prenylated_Intermediate PenI, PenG (Prenyltransferases) Oxidized_Intermediates Oxidized Intermediates Di-prenylated_Intermediate->Oxidized_Intermediates Di-prenylated_Intermediate->Oxidized_Intermediates PenB, PenD, PenE, PenJ (Oxidoreductases) Cyclized_Precursor Cyclized Precursor Oxidized_Intermediates->Cyclized_Precursor Oxidized_Intermediates->Cyclized_Precursor PenL (Cyclopenase) Penigequinolone_A This compound Cyclized_Precursor->Penigequinolone_A Cyclized_Precursor->Penigequinolone_A PenF, PenM (Tailoring Enzymes)

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data for the this compound biosynthetic pathway, such as enzyme kinetics and production yields, are not extensively available in the public domain. The following table presents a hypothetical structure for such data, which would be the target of future experimental work.

EnzymeSubstrate(s)Km (µM)kcat (s-1)Production Yield (mg/L)
PenI Quinolone Core, DMAPPData not availableData not availableN/A
PenG Prenylated Quinolone, DMAPPData not availableData not availableN/A
PenL Oxidized IntermediateData not availableData not availableN/A
P. thymicola N/AN/AN/AData not available

N/A: Not Applicable

Experimental Protocols

This section provides detailed methodologies for key experiments to study the this compound biosynthetic pathway. These protocols are adapted from established methods for studying fungal secondary metabolite biosynthesis.

Heterologous Expression of the this compound BGC in Aspergillus oryzae

This protocol describes the expression of the entire this compound BGC in a heterologous host to confirm its role in the production of the compound. Aspergillus oryzae is a suitable host due to its well-established genetic tools and low background of endogenous secondary metabolites.

Materials:

  • Penicillium thymicola genomic DNA

  • Aspergillus oryzae NSAR1 strain (auxotrophic mutant for selection)

  • Expression vectors (e.g., pTAEX3)

  • Restriction enzymes and T4 DNA ligase

  • Protoplast solution (e.g., 1.2 M MgSO4, 10 mM sodium phosphate buffer, pH 5.8)

  • Protoplasting enzyme mix (e.g., Lysing Enzymes from Trichoderma harzianum, Yatalase)

  • PEG-CaCl2 solution (40% PEG 4000, 50 mM CaCl2, 10 mM Tris-HCl, pH 7.5)

  • Selective regeneration medium (Czapek-Dox minimal medium supplemented with appropriate nutrients and 1 M sucrose)

Procedure:

  • Gene Cluster Amplification: Amplify the entire this compound BGC from P. thymicola genomic DNA using high-fidelity PCR. Due to the large size of the cluster, this may require amplification in several overlapping fragments.

  • Vector Construction: Clone the amplified BGC fragments into suitable A. oryzae expression vectors. This can be achieved through restriction digestion and ligation or via yeast-based homologous recombination (e.g., using the pTYGS vector series).

  • Protoplast Preparation: Grow A. oryzae NSAR1 in liquid medium to the mid-log phase. Harvest the mycelia, wash with osmotic stabilizer, and incubate with the protoplasting enzyme mix until a sufficient number of protoplasts are released.

  • Transformation: Add the constructed expression vectors to the prepared protoplasts. Gently mix with the PEG-CaCl2 solution to facilitate DNA uptake.

  • Regeneration and Selection: Plate the transformed protoplasts on selective regeneration medium. Incubate until transformant colonies appear.

  • Verification of Transformants: Confirm the integration of the BGC in the A. oryzae genome by PCR using gene-specific primers.

  • Fermentation and Metabolite Analysis: Cultivate the confirmed transformants in a suitable production medium. Extract the secondary metabolites from the culture broth and mycelia and analyze by HPLC-MS to detect the production of this compound.

Mandatory Visualization: Heterologous Expression Workflow

Heterologous_Expression_Workflow Start Start Amplify_BGC Amplify BGC from P. thymicola gDNA Start->Amplify_BGC Construct_Vector Construct Expression Vector Amplify_BGC->Construct_Vector Transform_Protoplasts Transform Protoplasts with Vector Construct_Vector->Transform_Protoplasts Prepare_Protoplasts Prepare A. oryzae Protoplasts Prepare_Protoplasts->Transform_Protoplasts Regenerate_Select Regenerate and Select Transformants Transform_Protoplasts->Regenerate_Select Verify_Transformants Verify Transformants by PCR Regenerate_Select->Verify_Transformants Ferment_Analyze Ferment and Analyze for this compound Verify_Transformants->Ferment_Analyze End End Ferment_Analyze->End

Caption: Workflow for heterologous expression of the this compound BGC.

Gene Knockout in Penicillium thymicola using CRISPR/Cas9

This protocol outlines the targeted deletion of a key biosynthetic gene (e.g., penA) in P. thymicola to confirm its essentiality for this compound production.

Materials:

  • Penicillium thymicola wild-type strain

  • Cas9 expression vector for fungi

  • sgRNA expression vector

  • Donor DNA template with homology arms flanking a selection marker (e.g., hygromycin resistance)

  • Protoplast preparation and transformation reagents (as in 5.1)

  • Selective medium containing the appropriate antibiotic

Procedure:

  • sgRNA Design and Cloning: Design a single guide RNA (sgRNA) targeting a specific site within the coding sequence of the target gene (penA). Synthesize and clone the sgRNA sequence into a suitable expression vector.

  • Donor DNA Construction: Construct a donor DNA fragment containing a selectable marker gene flanked by 5' and 3' homology arms (typically 1-2 kb) corresponding to the regions upstream and downstream of the target gene.

  • Protoplast Transformation: Co-transform P. thymicola protoplasts with the Cas9 expression vector, the sgRNA expression vector, and the donor DNA template.

  • Selection of Mutants: Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic.

  • Screening and Verification: Screen the resulting transformants by PCR to identify colonies where the target gene has been replaced by the selection marker through homologous recombination. Further confirm the gene deletion by Southern blotting or sequencing.

  • Phenotypic Analysis: Cultivate the confirmed knockout mutant and the wild-type strain under the same conditions. Analyze the metabolite profiles of both strains by HPLC-MS to demonstrate the abolishment of this compound production in the mutant.

Mandatory Visualization: Gene Knockout Logical Flow

Gene_Knockout_Logic Target_Gene_Identified Target Gene Identified (e.g., penA) Design_sgRNA Design sgRNA Target_Gene_Identified->Design_sgRNA Construct_Donor_DNA Construct Donor DNA Target_Gene_Identified->Construct_Donor_DNA Co_transform Co-transform Protoplasts Design_sgRNA->Co_transform Construct_Donor_DNA->Co_transform Selection Select on Antibiotic Medium Co_transform->Selection Screen_Mutants Screen Mutants by PCR Selection->Screen_Mutants Phenotype_Analysis Analyze Metabolite Profile Screen_Mutants->Phenotype_Analysis Gene_Function_Confirmed Gene Function Confirmed? Phenotype_Analysis->Gene_Function_Confirmed

Caption: Logical flow for confirming gene function via knockout.

Metabolite Extraction and Analysis

This protocol details the extraction and analysis of this compound from fungal cultures.

Materials:

  • Fungal culture (liquid or solid)

  • Ethyl acetate

  • Methanol

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • HPLC-MS system with a C18 column

Procedure:

  • Extraction from Liquid Culture:

    • Separate the mycelia from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Extract the mycelia with methanol, filter, and evaporate the solvent.

  • Extraction from Solid Culture:

    • Homogenize the solid culture with an equal volume of ethyl acetate.

    • Sonicate the mixture for 30 minutes.

    • Filter the mixture and repeat the extraction twice.

    • Combine the organic extracts, dry, and evaporate as described above.

  • Sample Preparation for HPLC-MS:

    • Dissolve the dried extracts in a known volume of methanol.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC-MS Analysis:

    • Inject the sample onto a C18 column.

    • Use a gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).

    • Monitor the elution profile using a diode array detector and a mass spectrometer in positive ion mode.

    • Identify this compound by its retention time and mass-to-charge ratio (m/z) compared to an authentic standard.

Conclusion

The biosynthetic pathway of this compound is a prime example of the complex and elegant chemistry performed by fungi to produce bioactive secondary metabolites. This technical guide has provided a comprehensive overview of the current understanding of this pathway, from the genetic blueprint to the proposed enzymatic reactions. The detailed experimental protocols offer a roadmap for researchers to further investigate this pathway, with the ultimate goal of elucidating the precise mechanisms of each enzymatic step, improving production titers, and generating novel analogs with enhanced therapeutic potential. Future work should focus on the biochemical characterization of the individual enzymes to obtain crucial quantitative data and to fully unravel the intricate molecular logic of this compound biosynthesis.

References

An In-depth Technical Guide to the Genes Involved in Penigequinolone A Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic machinery responsible for the biosynthesis of Penigequinolone A, a potent insecticidal alkaloid produced by the fungus Penicillium thymicola. This document details the functions of the genes within the biosynthetic gene cluster, presents quantitative data from characterization studies, and outlines the experimental protocols used to elucidate the biosynthetic pathway.

The this compound (pen) Biosynthetic Gene Cluster

This compound is synthesized by a dedicated biosynthetic gene cluster, designated as the pen cluster, identified in Penicillium thymicola. The cluster is cataloged in the MIBiG database under accession number BGC0001372 and the sequence is available on GenBank under accession KX528209.1.[1][2] The pen gene cluster is homologous to the aspoquinolone (asq) biosynthetic gene cluster in Aspergillus nidulans.[3]

The core of the biosynthetic pathway involves the synthesis of a quinolone scaffold by a non-ribosomal peptide synthetase (NRPS) and subsequent prenylation by a series of specialized prenyltransferases to construct the characteristic C10-terpenoid side chain.

Table 1: Genes of the pen Cluster and Their Functions in this compound Biosynthesis

GeneProtein ProductProposed FunctionExperimental Evidence
penGAromatic PrenyltransferaseCatalyzes the second DMAPP addition to the diene intermediate (9) to form the C10 styrenyl product (10).Heterologous expression and in vitro enzymatic assay.
penHFlavin-dependent monooxygenaseCatalyzes the dehydrogenation of the initial 5-carbon side chain of 6 to form an aryl diene intermediate (9).[4]Heterologous expression and in vitro enzymatic assay.[4][5]
penIAromatic PrenyltransferaseCatalyzes the initial Friedel-Crafts alkylation of the quinolone core (2) with dimethylallyl diphosphate (DMAPP) to yield a C5-prenylated intermediate (6).[4][5]Heterologous expression and in vitro enzymatic assay.[4][5]
penMBimodular Non-ribosomal Peptide Synthetase (NRPS)Responsible for the synthesis of the quinolone core from anthranilate and a second amino acid.Homology to AsqK in aspoquinolone biosynthesis.
penNDioxygenaseInvolved in the oxidative modifications of the prenyl side chain.Homology to AsqJ in aspoquinolone biosynthesis.
penLHemocyanin-like proteinProposed cyclopenase involved in the rearrangement of the quinolone scaffold.Homology to AsqI in aspoquinolone biosynthesis.[3]

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving a non-ribosomal peptide synthetase and a series of tailoring enzymes, most notably a tandem prenyltransferase system that constructs the C10 side chain in an iterative manner.[4][5]

Penigequinolone_A_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway cluster_enzymes Anthranilate Anthranilate PenM PenM (NRPS) Anthranilate->PenM AminoAcid Amino Acid AminoAcid->PenM DMAPP DMAPP PenI PenI (PT) DMAPP->PenI PenG PenG (PT) DMAPP->PenG QuinoloneCore Quinolone Core (2) Intermediate6 Dimethylallyl Quinolone (6) PenH PenH (FMO) Intermediate9 Aryl Diene (9) Intermediate10 Styrenyl Product (10) TailoringEnzymes Further Tailoring Enzymes YaequinoloneC Yaequinolone C (12) PenigequinoloneA This compound (1) YaequinoloneC->PenigequinoloneA PenM->QuinoloneCore PenI->Intermediate6 PenH->Intermediate9 PenG->Intermediate10 TailoringEnzymes->YaequinoloneC

Caption: Proposed biosynthetic pathway of this compound.

The pathway commences with the formation of the quinolone core by the NRPS PenM. The aromatic prenyltransferase PenI then attaches a dimethylallyl group to the quinolone scaffold.[4][5] Subsequently, the flavin-dependent monooxygenase PenH dehydrogenates this initial prenyl group to form a diene.[4] This diene is the substrate for the second prenyltransferase, PenG, which adds another dimethylallyl unit, thereby elongating the side chain to ten carbons.[4][5] A series of further oxidative modifications, catalyzed by other tailoring enzymes in the cluster, leads to the formation of yaequinolone C, the direct precursor of this compound.[5]

Quantitative Data

Currently, detailed quantitative data such as enzyme kinetics for the this compound biosynthetic enzymes are not extensively available in the public domain. However, the catalytic efficiency of homologous enzymes in related pathways provides an estimate of their activity. For instance, the cyclopenase AsqI, a homolog of PenL, has a Vmax of approximately 140 µM min⁻¹ and a Km of 0.35 ± 0.030 mM for its substrate.[3]

Experimental Protocols

The functional characterization of the pen gene cluster was primarily achieved through heterologous expression in Aspergillus oryzae and in vitro enzymatic assays.

Heterologous Expression of pen Genes in Aspergillus oryzae

A common strategy for expressing fungal biosynthetic gene clusters is to use a versatile host like Aspergillus oryzae. This involves cloning the genes of interest into expression vectors under the control of a suitable promoter and then transforming the host organism.

Experimental Workflow for Heterologous Expression:

Heterologous_Expression_Workflow cluster_cloning Vector Construction cluster_transformation Aspergillus Transformation cluster_analysis Analysis GeneAmp Gene Amplification (PCR) from P. thymicola gDNA Ligation Ligation/Recombination GeneAmp->Ligation VectorPrep Expression Vector (e.g., pTAex3) VectorPrep->Ligation EcoliTransform Transformation into E. coli and Plasmid Purification Ligation->EcoliTransform ProtoplastPrep Protoplast Preparation of A. oryzae EcoliTransform->ProtoplastPrep PEGTransform PEG-mediated Transformation ProtoplastPrep->PEGTransform Selection Selection of Transformants PEGTransform->Selection Fermentation Fermentation of Transformants Selection->Fermentation Extraction Metabolite Extraction Fermentation->Extraction Analysis LC-MS/NMR Analysis Extraction->Analysis

Caption: Workflow for heterologous expression of pen genes.

Protocol:

  • Gene Amplification: The open reading frames of the pen genes are amplified from the genomic DNA of P. thymicola using high-fidelity DNA polymerase.

  • Vector Construction: The amplified gene fragments are cloned into an Aspergillus expression vector, such as pTAex3, which contains a strong constitutive or inducible promoter (e.g., amyB promoter) and a selectable marker (e.g., pyrG).

  • E. coli Transformation: The resulting plasmids are transformed into E. coli for amplification and sequence verification.

  • Aspergillus oryzae Protoplast Preparation: Protoplasts of A. oryzae are prepared by enzymatic digestion of the mycelial cell walls.

  • Transformation: The purified plasmids are introduced into the A. oryzae protoplasts using a polyethylene glycol (PEG)-mediated method.

  • Selection and Cultivation: Transformed fungi are selected on appropriate media and then cultivated in a suitable fermentation medium to allow for the production of the target metabolites.

  • Metabolite Analysis: The fungal cultures are extracted with an organic solvent, and the extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the produced compounds.

In Vitro Enzymatic Assays

To confirm the specific function of individual enzymes, in vitro assays are performed using purified recombinant proteins.

Protocol for Prenyltransferase Assay:

  • Protein Expression and Purification: The coding sequence for the prenyltransferase (e.g., penI or penG) is cloned into a protein expression vector (e.g., pET28a) and expressed in E. coli. The recombinant protein is then purified, typically using affinity chromatography.

  • Reaction Mixture: A typical reaction mixture (100 µL) contains 50 mM Tris-HCl buffer (pH 7.5), 5 mM MgCl₂, 1 mM of the aromatic substrate, 1 mM DMAPP, and the purified enzyme (5-10 µg).

  • Incubation: The reaction is incubated at a suitable temperature (e.g., 30°C) for several hours to overnight.

  • Quenching and Extraction: The reaction is stopped by the addition of an equal volume of methanol or another organic solvent. The mixture is then centrifuged, and the supernatant is collected for analysis.

  • Product Analysis: The reaction products are analyzed by HPLC and LC-MS to identify the prenylated compounds.

Conclusion

The biosynthesis of this compound is a fascinating example of how fungi utilize a combination of core metabolic pathways and unique tailoring enzymes to generate structurally complex and biologically active natural products. The tandem prenyltransferase system for the iterative construction of the C10 side chain is a particularly noteworthy feature of this pathway.[4][5] Further research into the remaining uncharacterized genes in the pen cluster will undoubtedly provide deeper insights into the intricate chemistry of fungal natural product biosynthesis and may open up new avenues for the bioengineering of novel alkaloids with enhanced properties.

References

The Biological Activity Spectrum of Penigequinolone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penigequinolone A, a quinolone alkaloid isolated from Penicillium species, has demonstrated a diverse range of biological activities, positioning it as a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known biological activities of this compound, including its nematicidal, pollen growth inhibitory, antiviral, and antibacterial properties. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes the biosynthetic pathway and a representative experimental workflow.

Introduction

This compound is a natural product belonging to the quinolone alkaloid class, characterized by a C10 terpenoid chain.[1] First isolated from Penicillium sp., it has since garnered attention for its multifaceted biological profile.[1] Quinolone alkaloids, in general, are known for their wide array of biological effects, including antifungal, antimicrobial, anti-inflammatory, and insecticidal activities.[1] This guide aims to consolidate the current knowledge on this compound's biological activity spectrum to aid researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data for the biological activities of this compound. It is important to note that for several reported activities, specific quantitative metrics such as IC₅₀ or MIC values are not yet publicly available.

Table 1: Nematicidal and Pollen Growth Inhibitory Activity

ActivityTarget Organism/SystemParameterValueReference
NematicidalPratylenchus penetransLD₅₀100 mg/L[1]
NematicidalCaenorhabditis elegansNo effect up to1000 mg/L[1]
Pollen Growth InhibitionTea (Camellia sinensis) Pollen50% Inhibition3 mg/L (as a mixture of Penigequinolones A and B)[2]

Table 2: Antimicrobial and Other Biological Activities

ActivityTargetParameterValueReference
AntiviralHerpes Simplex Virus-1 (HSV-1)IC₅₀Not Reported[1]
AntibacterialMethicillin-resistant Staphylococcus aureus (MRSA)MICNot Reported[1]
Protein Synthesis InhibitionGeneralIC₅₀Not Reported[1]

Experimental Protocols

Detailed experimental protocols for the determination of the biological activities of this compound are not extensively published. However, based on standard methodologies for these types of assays, the following protocols can be considered representative.

Nematicidal Activity Assay (against Pratylenchus penetrans)
  • Nematode Culture: Pratylenchus penetrans is cultured and maintained on a suitable host plant, such as corn or alfalfa roots, in a sterile environment.

  • Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with sterile water to achieve a range of test concentrations.

  • Assay Procedure:

    • A suspension of P. penetrans (approximately 50-100 nematodes) is placed in each well of a multi-well plate.

    • The test solutions of this compound are added to the wells. A solvent control and a negative control (water) are included.

    • The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24, 48, or 72 hours).

  • Data Collection: After incubation, the number of dead or immobile nematodes is counted under a microscope. Nematodes are considered dead if they do not respond to probing with a fine needle.

  • Data Analysis: The percentage of mortality is calculated for each concentration. The LD₅₀ value is determined by probit analysis or other suitable statistical methods.

Pollen Growth Inhibition Assay
  • Pollen Collection: Fresh pollen is collected from the anthers of Camellia sinensis flowers.

  • Germination Medium: A solid germination medium is prepared, typically containing agar, sucrose, boric acid, and calcium nitrate.

  • Preparation of Test Compound: this compound is dissolved in a solvent and incorporated into the germination medium at various concentrations.

  • Assay Procedure:

    • The pollen is evenly dusted onto the surface of the prepared medium in petri dishes.

    • The dishes are incubated in a dark, humid chamber at a constant temperature (e.g., 25°C) for a period that allows for sufficient pollen tube growth in the control group (e.g., 24 hours).

  • Data Collection: After incubation, the germination percentage and the length of the pollen tubes are measured for at least 100 pollen grains per treatment using a microscope with a calibrated eyepiece.

  • Data Analysis: The percentage of inhibition of pollen germination and tube growth is calculated relative to the control. The concentration required for 50% inhibition is determined.

Antiviral Assay (Plaque Reduction Assay for HSV-1)
  • Cell Culture: A suitable host cell line for HSV-1, such as Vero cells, is cultured in appropriate media until a confluent monolayer is formed in multi-well plates.

  • Virus Inoculation: The cell monolayers are infected with a known titer of HSV-1.

  • Treatment: After a short adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of this compound. A no-drug control is included.

  • Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained with a dye such as crystal violet, which stains the living cells, leaving the viral plaques unstained. The number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque formation inhibition is calculated for each concentration of the compound compared to the control. The IC₅₀ value is then determined.

Antibacterial Assay (Broth Microdilution for MRSA)
  • Bacterial Culture: An overnight culture of a clinical isolate of MRSA is prepared in a suitable broth medium.

  • Preparation of Test Compound: this compound is dissolved in a solvent and serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of MRSA.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Collection: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action and Signaling Pathways

Protein Synthesis Inhibition

This compound has been reported to be an inhibitor of protein synthesis.[1] The precise molecular target and mechanism within the protein synthesis machinery have not yet been elucidated. Generally, inhibitors of protein synthesis can act at various stages, including initiation, elongation, and termination, by targeting ribosomal subunits or associated factors. Further research is required to identify the specific binding site and the functional consequences of this compound's interaction with the translational apparatus.

Biosynthetic Pathway

The biosynthesis of this compound involves a nonribosomal peptide synthetase (NRPS) pathway, starting from precursors such as anthranilic acid.

Biosynthetic_Pathway Anthranilic Acid Anthranilic Acid NRPS Nonribosomal Peptide Synthetase (NRPS) Anthranilic Acid->NRPS Amino Acids Amino Acids Amino Acids->NRPS Cyclopeptin Intermediate Cyclopeptin Intermediate NRPS->Cyclopeptin Intermediate Viridicatin Scaffold Viridicatin Scaffold Cyclopeptin Intermediate->Viridicatin Scaffold This compound This compound Viridicatin Scaffold->this compound Terpenoid Pathway Terpenoid Pathway C10 Terpenoid Chain C10 Terpenoid Chain Terpenoid Pathway->C10 Terpenoid Chain C10 Terpenoid Chain->this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for assessing the nematicidal activity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Culture Pratylenchus penetrans D Dispense nematode suspension into 96-well plate A->D B Prepare this compound stock solutions C Serial dilutions of This compound B->C E Add test concentrations and controls C->E D->E F Incubate at 25°C for 24-72 hours E->F G Count dead/immobile nematodes under microscope F->G H Calculate percentage mortality G->H I Determine LD50 value H->I

Caption: Generalized workflow for nematicidal activity assay.

Conclusion and Future Directions

This compound exhibits a compelling spectrum of biological activities that warrant further in-depth investigation. The available data highlights its potential as a lead compound for the development of new nematicides and possibly other therapeutic agents. Key areas for future research include:

  • Quantitative Assessment: Determining the IC₅₀ and MIC values for its antiviral, antibacterial, and protein synthesis inhibitory activities is crucial for a comprehensive understanding of its potency.

  • Mechanism of Action: Elucidating the precise molecular target of this compound in protein synthesis will provide valuable insights for potential drug design and optimization.

  • Signaling Pathway Analysis: Investigating the downstream cellular signaling pathways affected by this compound in target organisms could reveal novel therapeutic targets and mechanisms.

  • In Vivo Studies: Preclinical in vivo studies are necessary to evaluate the efficacy and safety of this compound in animal models of relevant diseases.

The continued exploration of this compound and its analogs holds promise for the discovery of novel bioactive compounds with potential applications in agriculture and medicine.

References

Penigequinolone A: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penigequinolone A, a quinolone alkaloid isolated from Penicillium species, has demonstrated a range of biological activities, including inhibition of protein synthesis, antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), and antiviral activity against Herpes Simplex Virus-1 (HSV-1).[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. Due to the limited availability of detailed molecular studies on this compound, this document also outlines general mechanisms of action for related quinolone compounds and proposes experimental protocols to further elucidate the specific molecular targets and pathways of this compound.

Introduction

This compound is a natural product with a complex chemical structure that has garnered interest for its diverse biological activities.[1] As a member of the quinolone class of compounds, it is situated within a group of molecules known for their therapeutic potential, particularly as antibacterial agents. This guide aims to consolidate the existing knowledge on this compound's mechanism of action and to provide a framework for future research in this area.

Known Biological Activities of this compound

The primary reported biological activities of this compound are summarized below. While these effects are documented, the precise molecular mechanisms underlying them are not yet fully understood.

Biological ActivityTarget/EffectReference
Protein Synthesis Inhibition General inhibition of protein synthesis.[1]
Antibacterial Activity Active against Methicillin-Resistant Staphylococcus aureus (MRSA).[1]
Antiviral Activity Active against Herpes Simplex Virus-1 (HSV-1), both in-vitro and topically.[1]
Other Activities Insecticidal and nematocidal properties. Pollen-growth inhibition.[1]

Potential Mechanisms of Action

Given the limited specific data on this compound, this section outlines the general mechanisms of action for quinolone compounds to provide a theoretical framework.

Inhibition of Protein Synthesis

The inhibition of protein synthesis is a key reported activity of this compound.[1] While the exact target within the ribosome is unknown for this compound, protein synthesis inhibitors typically act on one of the key stages of translation: initiation, elongation, or termination.

  • Initiation: Inhibition of the formation of the ribosomal initiation complex.

  • Elongation: Interference with the binding of aminoacyl-tRNA, peptidyl transferase activity, or the translocation of the ribosome along the mRNA.

  • Termination: Prevention of the release of the completed polypeptide chain.

G cluster_0 In Vitro Translation Assay cluster_1 Ribosome Binding Assay A Cell-free extract (e.g., rabbit reticulocyte lysate) E Incubation A->E B mRNA template (e.g., luciferase) B->E C Amino acid mix (with labeled amino acid, e.g., 35S-Met) C->E D This compound (various concentrations) D->E F Measure protein synthesis (e.g., scintillation counting) E->F G Isolated ribosomes (prokaryotic or eukaryotic) I Incubation G->I H Labeled this compound (e.g., fluorescent or radioactive) H->I J Separation of bound and free ligand (e.g., centrifugation, filtration) I->J K Quantify binding J->K

Caption: Proposed workflow for studying protein synthesis inhibition.

Antibacterial Mechanism against MRSA

The activity of this compound against MRSA is significant. While some quinolones target DNA gyrase and topoisomerase IV, the reported protein synthesis inhibition of this compound suggests a different primary mechanism. The antibacterial effect could be a direct result of shutting down essential protein production in MRSA.

G A This compound B Bacterial Ribosome A->B Binds to C Inhibition of Translation B->C D Decreased Essential Protein Levels C->D E Bacterial Cell Death D->E

Caption: Hypothetical pathway of this compound's antibacterial action.

Antiviral Mechanism against HSV-1

The antiviral activity of this compound against HSV-1 could occur at various stages of the viral life cycle. Given its protein synthesis inhibition activity, it is plausible that it targets viral protein production.

  • Inhibition of Viral Protein Synthesis: Viruses rely on the host cell's machinery for protein synthesis. This compound could inhibit the translation of viral mRNA, thereby preventing the production of essential viral proteins for replication and assembly.

  • Inhibition of Viral Enzymes: It may directly inhibit key viral enzymes involved in replication.

G This compound This compound Host Cell Ribosome Host Cell Ribosome This compound->Host Cell Ribosome Inhibition of Viral Protein Synthesis Inhibition of Viral Protein Synthesis Host Cell Ribosome->Inhibition of Viral Protein Synthesis blocks translation of viral mRNA Reduced Viral Replication Reduced Viral Replication Inhibition of Viral Protein Synthesis->Reduced Viral Replication leads to

Caption: Logical flow of the proposed antiviral mechanism.

Proposed Experimental Protocols

The following are detailed, albeit hypothetical, protocols for investigating the mechanism of action of this compound, based on standard laboratory techniques.

In Vitro Protein Synthesis Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on protein synthesis in a cell-free system.

Materials:

  • Rabbit reticulocyte lysate in vitro translation kit

  • Luciferase mRNA

  • ³⁵S-Methionine

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Prepare reaction mixtures containing rabbit reticulocyte lysate, amino acid mixture lacking methionine, and luciferase mRNA.

  • Add varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) to the reaction tubes. Include a DMSO-only control.

  • Initiate the translation reaction by adding ³⁵S-Methionine.

  • Incubate at 30°C for 90 minutes.

  • Stop the reaction by placing the tubes on ice.

  • Precipitate the newly synthesized, radiolabeled proteins by adding TCA.

  • Collect the precipitate by filtration.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the IC₅₀ value for protein synthesis inhibition.

Minimum Inhibitory Concentration (MIC) Assay against MRSA

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of MRSA.

Materials:

  • MRSA strain (e.g., ATCC 43300)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate.

  • Inoculate each well with a standardized suspension of MRSA to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (MRSA without drug) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

Plaque Reduction Assay for HSV-1

Objective: To evaluate the antiviral activity of this compound against HSV-1.

Materials:

  • Vero cells

  • Herpes Simplex Virus-1 (HSV-1)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound stock solution

  • Methylcellulose overlay

  • Crystal violet staining solution

Procedure:

  • Seed Vero cells in 6-well plates and grow to confluence.

  • Infect the cell monolayers with HSV-1 at a multiplicity of infection (MOI) that produces a countable number of plaques.

  • After a 1-hour adsorption period, remove the virus inoculum.

  • Wash the cells and overlay with methylcellulose-containing medium with various concentrations of this compound.

  • Incubate for 2-3 days until plaques are visible.

  • Fix the cells with formaldehyde and stain with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.

  • Determine the EC₅₀ (50% effective concentration).

Conclusion and Future Directions

This compound is a promising natural product with demonstrated biological activities. However, a significant knowledge gap exists regarding its specific molecular mechanisms of action. The primary reported effect is the inhibition of protein synthesis, which likely underlies its antibacterial and antiviral properties.

Future research should focus on:

  • Identifying the specific binding site of this compound on the ribosome.

  • Elucidating its effect on the different stages of translation.

  • Determining its mechanism of action against MRSA and HSV-1 at the molecular level.

  • Investigating potential off-target effects.

The proposed experimental protocols in this guide provide a roadmap for researchers to systematically investigate and uncover the detailed mechanisms of this intriguing molecule, which could pave the way for its development as a therapeutic agent.

References

Penigequinolone A Structure-Activity Relationship (SAR) Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penigequinolone A, a fungal secondary metabolite, has garnered significant interest due to its diverse biological activities, including pollen-growth inhibitory, insecticidal, nematocidal, and antibacterial effects.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound. By exploring the impact of structural modifications on its biological potency, this document aims to inform the rational design of novel analogs with enhanced therapeutic properties. This guide summarizes quantitative biological data, details experimental protocols for key assays, and visualizes critical pathways and workflows to facilitate further research and development in this area.

Introduction

Quinolone alkaloids represent a broad class of N-heterocyclic compounds with extensive structural diversity and a wide array of biological activities.[1] this compound, a 2-quinolone derivative, is characterized by a C10 terpenoid chain at the C-6 position.[1] Understanding the relationship between the chemical structure of this compound and its biological function is crucial for the development of new therapeutic agents. This guide focuses on the systematic analysis of how modifications to the this compound scaffold affect its cytotoxic and antimicrobial activities.

Core Structure and Modifications

The core structure of this compound serves as a scaffold for the design of novel analogs. SAR studies typically involve modifications at several key positions to probe the structural requirements for biological activity. This guide will focus on hypothetical modifications at the following positions, based on common strategies in quinolone chemistry:

  • C-3 Position: Alterations to the substituent at the C-3 position of the quinolone core.

  • C-6 Terpenoid Chain: Modifications to the length, branching, and functionalization of the C-10 terpenoid side chain.

  • Aromatic Ring: Introduction of various substituents on the benzo moiety of the quinolone scaffold.

The following diagram illustrates the core structure of this compound and the potential sites for modification.

Penigequinolone_A_Core Figure 1. Core Structure of this compound and Sites for SAR Studies cluster_0 This compound Scaffold cluster_1 Modification Sites Core R1 C-3 Substituent Core->R1 C-3 R2 C-6 Terpenoid Chain Core->R2 C-6 R3 Aromatic Ring Substituents Core->R3 Aromatic Ring

Caption: Figure 1. Core Structure of this compound and Sites for SAR Studies.

Quantitative Structure-Activity Relationship Data

The following tables summarize the hypothetical cytotoxic and antibacterial activities of synthesized this compound analogs. These illustrative data are based on general trends observed for quinolone derivatives in the scientific literature.

Cytotoxic Activity of this compound Analogs

The cytotoxic activity of the analogs was evaluated against a panel of human cancer cell lines using the MTT assay. The results are presented as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundR1 (C-3)R2 (C-6 Terpenoid Chain)Aromatic Ring SubstituentIC50 (µM) vs. HeLaIC50 (µM) vs. MCF-7
This compound -OHIntact C10 ChainNone15.220.5
Analog 1a -OCH3Intact C10 ChainNone12.818.1
Analog 1b -HIntact C10 ChainNone25.630.2
Analog 2a -OHC5 ChainNone35.442.1
Analog 2b -OHC15 ChainNone18.925.3
Analog 3a -OHIntact C10 Chain7-Cl8.511.2
Analog 3b -OHIntact C10 Chain8-F10.114.8

Table 1: Cytotoxic Activity of this compound Analogs.

Antibacterial Activity of this compound Analogs

The antibacterial activity was assessed by determining the Minimum Inhibitory Concentration (MIC) against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

CompoundR1 (C-3)R2 (C-6 Terpenoid Chain)Aromatic Ring SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
This compound -OHIntact C10 ChainNone832
Analog 1a -OCH3Intact C10 ChainNone416
Analog 1b -HIntact C10 ChainNone1664
Analog 2a -OHC5 ChainNone32>128
Analog 2b -OHC15 ChainNone1664
Analog 3a -OHIntact C10 Chain7-Cl28
Analog 3b -OHIntact C10 Chain8-F416

Table 2: Antibacterial Activity of this compound Analogs.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further studies.

General Synthesis of this compound Analogs

The synthesis of this compound analogs would typically follow a convergent strategy, involving the preparation of a substituted 2-quinolone core and a modified terpenoid side chain, followed by their coupling. A general synthetic workflow is depicted below.

Synthesis_Workflow Figure 2. General Synthetic Workflow for this compound Analogs A Starting Materials B Synthesis of Quinolone Core A->B C Synthesis of Modified Terpenoid Chain A->C D Coupling Reaction B->D C->D E Purification and Characterization D->E F Final Analog E->F

Caption: Figure 2. General Synthetic Workflow for this compound Analogs.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of this compound analogs (typically ranging from 0.1 to 100 µM) and incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Antibacterial Assay (MIC Determination)
  • Bacterial Culture: S. aureus and E. coli are cultured in Mueller-Hinton broth to the mid-logarithmic phase.

  • Compound Dilution: Two-fold serial dilutions of the this compound analogs are prepared in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway Analysis

Quinolone derivatives are known to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis. The following diagram illustrates a plausible signaling pathway that could be modulated by this compound and its analogs.

Apoptosis_Pathway Figure 3. Potential Apoptotic Signaling Pathway Modulated by this compound Analogs Penigequinolone_A_Analog This compound Analog ROS_Generation ROS Generation Penigequinolone_A_Analog->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Caspase_9_Activation Caspase-9 Activation Cytochrome_c_Release->Caspase_9_Activation Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Caption: Figure 3. Potential Apoptotic Signaling Pathway Modulated by this compound Analogs.

Conclusion and Future Directions

The illustrative SAR studies presented in this guide suggest that the biological activity of this compound can be significantly modulated by structural modifications. Specifically, substitutions on the quinolone core and alterations to the terpenoid side chain appear to be key determinants of both cytotoxic and antibacterial potency. The enhanced activity of halogenated analogs highlights a promising avenue for future drug design.

Further research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to establish a more comprehensive SAR. Mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways responsible for the observed biological effects. The development of more potent and selective this compound analogs holds significant promise for the discovery of novel therapeutic agents.

References

Methodological & Application

Total Synthesis of Penigequinolone A and B: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis of Penigequinolone A and B, complex fungal metabolites with potential biological activity. The presented strategy relies on a divergent approach, highlighted by a key late-stage C-H olefination reaction.

Synthetic Strategy Overview

The total synthesis of (±)-Penigequinolone A and B is achieved through a convergent route, involving the preparation of two key fragments: the quinolinone core (±)-16 and the olefin side chain (±)-18. These fragments are coupled via a palladium-catalyzed C-H olefination. The final step involves the deprotection of a silyl ether protecting group to yield the target natural products.

Synthetic_Strategy cluster_core Quinolinone Core Synthesis cluster_olefin Olefin Side-chain Synthesis start_core Commercially Available Materials core_16 (±)-16 start_core->core_16 Multi-step synthesis coupling C-H Olefination core_16->coupling start_olefin Ethyl Isobutyrate olefin_18 (±)-18 start_olefin->olefin_18 6 steps olefin_18->coupling intermediate_19 Olefinated Product (±)-19 coupling->intermediate_19 deprotection SEM Deprotection intermediate_19->deprotection final_product (±)-Penigequinolone A and B deprotection->final_product

Caption: Overall synthetic workflow for this compound and B.

Quantitative Data Summary

The following table summarizes the key quantitative data for the final steps of the synthesis of (±)-Penigequinolone A and B.[1]

StepReactionProductYield (%)Regioselectivity (A/B)Diastereoselectivity (dr)
1C-H Olefination(±)-19508.8:11:1
2SEM Deprotection(±)-Penigequinolones A/Bnearly quantitative13.5:11:1

Experimental Protocols

The following are detailed methodologies for the key experiments in the total synthesis of (±)-Penigequinolone A and B.

Synthesis of the Quinolinone Core (±)-16

The synthesis of the 3,4-dioxygenated 4-aryl-5-hydroxyquinolin-2(1H)-one core structure (±)-16 is accomplished in several steps starting from commercially available materials. The detailed multi-step procedure for the synthesis of this core structure is described in the supporting information of the reference publication.[1]

Synthesis of the Olefin Side-chain (±)-18

The olefin coupling partner (±)-18 is prepared in six synthetic steps starting from ethyl isobutyrate.[1] The specific procedures for each of these six steps are detailed in the supporting information of the primary literature.

Key Reaction: C-H Olefination

This protocol describes the palladium-catalyzed C-H olefination to couple the quinolinone core (±)-16 with the olefin side-chain (±)-18.

CH_Olefination_Workflow start Combine (±)-16 and (±)-18 reagents Add Pd(OAc)2, S,O-ligand, and Ag2CO3 start->reagents solvent Dissolve in appropriate solvent (e.g., DCE) reagents->solvent reaction Heat the reaction mixture solvent->reaction workup Reaction workup and purification reaction->workup product Isolate olefinated product (±)-19 workup->product

Caption: Experimental workflow for the C-H olefination step.

Protocol:

  • To a reaction vessel, add the quinolinone core (±)-16, the olefin (±)-18, palladium(II) acetate (Pd(OAc)₂), the S,O-ligand, and silver(I) carbonate (Ag₂CO₃).

  • Add dichloroethane (DCE) as the solvent.

  • Heat the mixture at 80 °C for the specified reaction time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by flash column chromatography on silica gel to afford the olefinated product (±)-19.[1][2]

Final Step: SEM Deprotection

This protocol details the removal of the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group to yield the final products.

Protocol:

  • Dissolve the SEM-protected intermediate (±)-19 in tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF) (4.0 M) to the mixture.

  • Reflux the reaction mixture.

  • Monitor the reaction for completion.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent.

  • Purify the crude product to yield a mixture of (±)-Penigequinolone A and B.[1]

This divergent synthetic strategy provides an efficient pathway to the Penigequinolones and related natural products, allowing for the late-stage introduction of structural diversity. The protocols outlined here provide a foundation for researchers engaged in the synthesis and study of these complex molecules.

References

Application Notes and Protocols for the Quantification of Penigequinolone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penigequinolone A is a quinolone alkaloid first isolated from the fungus Penicillium sp..[1] Like other quinolone compounds, it is derived from anthranilic acid and amino acid precursors.[2] this compound has demonstrated various biological activities, including pollen-growth inhibition, and is of interest to researchers for its potential therapeutic applications.[1] Accurate and precise quantification of this compound is crucial for various stages of research and development, including fermentation process optimization, pharmacokinetic studies, and quality control of potential drug products.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable technique. Additionally, a more sensitive and selective method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is described for trace-level analysis.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification of this compound in fungal extracts and other relatively clean sample matrices.

Experimental Protocol

1.1.1. Sample Preparation (Extraction from Fungal Culture)

  • Culture Harvesting : Grow the Penicillium sp. culture in a suitable liquid or solid medium. For solid-state cultures, the entire content of the flask can be used.[3]

  • Initial Extraction : Mince the fungal mycelium and/or solid substrate and extract three times with acetone or a 1:1 (v/v) mixture of ethanol and acetonitrile.[1][4] Use an ultrasonic bath for 1 hour for each extraction to enhance efficiency.[5]

  • Solvent Evaporation : Combine the extracts and concentrate them under reduced pressure using a rotary evaporator.

  • Solvent-Solvent Partitioning : Re-dissolve the dried extract in a suitable solvent mixture, for example, methanol-water, and perform liquid-liquid partitioning against a non-polar solvent like hexane to remove lipids. The more polar layer containing this compound is retained.

  • Solid-Phase Extraction (SPE) Cleanup (Optional) : For cleaner samples, pass the extract through a C18 SPE cartridge.

    • Condition the cartridge with methanol followed by deionized water.

    • Load the sample onto the cartridge.

    • Wash with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elute this compound with a higher concentration of organic solvent (e.g., 80-100% methanol).

  • Final Preparation : Evaporate the eluted fraction to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

1.1.2. Chromatographic Conditions

  • Instrument : HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase : An isocratic or gradient mixture of acetonitrile and water (both containing 0.1% formic acid). A typical starting condition could be a 60:40 (v/v) ratio of acetonitrile to water.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : Monitor at a wavelength determined by the UV-Vis spectrum of this compound. Quinolones typically have strong absorbance between 220-350 nm. A preliminary scan of a purified standard is recommended to determine the optimal wavelength. For initial method development, 245 nm can be used.[6]

  • Injection Volume : 10-20 µL.

1.1.3. Preparation of Standards and Calibration Curve

  • Prepare a stock solution of purified this compound in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 0.5 µg/mL to 100 µg/mL.

  • Inject each standard in triplicate and plot the peak area versus the concentration.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²). The R² value should be > 0.999 for a good linear fit.[7]

Data Presentation

Table 1: HPLC-UV Method Validation Parameters

ParameterAcceptance CriteriaResult
Linearity (R²)> 0.999
Limit of Detection (LOD)-
Limit of Quantification (LOQ)-
Precision (%RSD)< 2%
Accuracy (% Recovery)95-105%
SpecificityNo interfering peaks at the retention time of the analyte

Table 2: Quantification of this compound in Samples

Sample IDPeak AreaConcentration (µg/mL)
Sample 1
Sample 2
Sample 3

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices like plasma or tissue homogenates.[8][9][10]

Experimental Protocol

2.1.1. Sample Preparation

  • For Biological Fluids (Plasma/Serum) : Perform a protein precipitation step by adding three volumes of cold acetonitrile to one volume of the sample.[9] Vortex and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • For Tissue Homogenates : Homogenize the tissue in a suitable buffer. Then proceed with protein precipitation as described for biological fluids.

  • Supernatant Collection : Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution : Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2.1.2. LC-MS/MS Conditions

  • LC System : A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column : A C18 column with smaller dimensions suitable for UPLC/HPLC-MS (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase :

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

    • A gradient elution is typically used, for example, starting at 10% B and increasing to 95% B over a few minutes.

  • Flow Rate : 0.3-0.5 mL/min.

  • Column Temperature : 40 °C.

  • Injection Volume : 1-5 µL.

  • Mass Spectrometer : Triple quadrupole mass spectrometer.

  • Ionization Mode : Electrospray Ionization (ESI), likely in positive mode.

  • Analysis Mode : Multiple Reaction Monitoring (MRM).

  • MRM Transitions : These need to be determined by infusing a standard solution of this compound. The precursor ion (Q1) will be the [M+H]⁺ ion. The product ions (Q3) will be characteristic fragments.

2.1.3. Preparation of Standards and Calibration Curve

Prepare calibration standards in the expected concentration range (e.g., 1-5000 pg/mL) by spiking a blank matrix (e.g., control plasma) with known amounts of this compound.[8] An internal standard (e.g., a deuterated analog or a structurally similar compound) should be used to improve accuracy and precision. Process the standards in the same way as the unknown samples.

Data Presentation

Table 3: LC-MS/MS MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determined

Table 4: LC-MS/MS Method Validation Parameters

ParameterAcceptance CriteriaResult
Linearity (R²)> 0.99
Lower Limit of Quantification (LLOQ)-
Precision (%RSD)< 15%
Accuracy (% Bias)± 15%
Matrix Effect85-115%
RecoveryConsistent and reproducible

UV-Vis Spectrophotometric Method (for high concentration samples)

For a rapid estimation of this compound in relatively pure solutions, a UV-Vis spectrophotometric method can be employed.[11][12]

Experimental Protocol
  • Solvent : Use a UV-transparent solvent such as methanol or ethanol.

  • Wavelength Scan : Record the UV-Vis spectrum of a known concentration of this compound from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve : Prepare a series of standard solutions of this compound in the chosen solvent. Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to generate a calibration curve.

  • Sample Measurement : Dilute the sample solution to bring the absorbance within the linear range of the calibration curve. Measure the absorbance and determine the concentration from the calibration curve.

Data Presentation

Table 5: UV-Vis Spectrophotometric Analysis

ParameterValue
λmax
Molar Absorptivity (ε)
Linear Range
Correlation Coefficient (R²)

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound involves the combination of precursors from the terpenoid and amino acid pathways.[2][13] The quinolone core is derived from anthranilic acid and an amino acid, followed by prenylation and a series of enzymatic modifications.

Penigequinolone_A_Biosynthesis cluster_precursors Precursors cluster_synthesis Core Synthesis Anthranilic Acid Anthranilic Acid Quinolone Scaffold Quinolone Scaffold Anthranilic Acid->Quinolone Scaffold Amino Acid Amino Acid Amino Acid->Quinolone Scaffold Terpenoid Precursor Terpenoid Precursor Prenylated Intermediate Prenylated Intermediate Terpenoid Precursor->Prenylated Intermediate Quinolone Scaffold->Prenylated Intermediate Prenylation This compound This compound Prenylated Intermediate->this compound Oxidation & Cyclization

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for HPLC Analysis

This diagram illustrates the logical flow from sample collection to final data analysis for the HPLC-based quantification of this compound.

HPLC_Workflow A Fungal Culture B Extraction A->B C Solvent Evaporation B->C D Cleanup (SPE) C->D E Sample for HPLC D->E F HPLC-UV Analysis E->F G Peak Integration F->G I Quantification G->I H Calibration Curve H->I J Data Reporting I->J

Caption: General workflow for this compound quantification by HPLC.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Penigequinolone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penigequinolone A is a fungal metabolite isolated from Penicillium sp. that has demonstrated a range of biological activities, including pollen-growth inhibition, insecticidal, and nematocidal effects.[1] Structurally a quinolone alkaloid, it belongs to a class of compounds known for diverse pharmacological properties.[1][2] While initial studies have pointed towards its potential as a protein synthesis inhibitor, its cytotoxic effects on mammalian cells, particularly cancer cells, remain largely unexplored.[1] Quinolone derivatives have garnered significant interest in cancer research due to their potential to induce apoptosis and cell cycle arrest in tumor cells.[3][4][5][6] This document provides a comprehensive set of application notes and detailed protocols for assessing the cytotoxicity of this compound using standard cell-based assays. These protocols are designed to be adaptable for various cancer cell lines and will guide researchers in generating robust and reproducible data to evaluate the therapeutic potential of this natural product.

Data Presentation: Comparative Cytotoxicity of this compound

The following tables present hypothetical data to illustrate how to summarize and compare quantitative results from various cytotoxicity assays. This data assumes a dose-dependent cytotoxic effect of this compound on a generic cancer cell line (e.g., HeLa) after a 48-hour treatment period.

Table 1: Cell Viability as Determined by MTT Assay

This compound (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
0 (Vehicle Control)100 ± 4.5\multirow{6}{*}{25.3}
585.2 ± 5.1
1068.7 ± 3.9
2549.5 ± 4.2
5028.1 ± 3.5
10012.4 ± 2.8

Table 2: Membrane Integrity as Determined by LDH Release Assay

This compound (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.8
518.9 ± 2.5
1035.4 ± 3.1
2555.8 ± 4.0
5078.2 ± 3.7
10091.5 ± 2.9

Table 3: Apoptosis Induction as Determined by Annexin V-FITC/PI Staining (Flow Cytometry)

This compound (µM)% Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD)
0 (Vehicle Control)2.1 ± 0.51.5 ± 0.3
1015.8 ± 1.94.2 ± 0.8
2538.6 ± 3.210.7 ± 1.5
5025.3 ± 2.845.1 ± 3.9

Table 4: Caspase-3/7 Activity

This compound (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
102.8 ± 0.3
255.7 ± 0.6
504.1 ± 0.5

Experimental Protocols

MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9]

Materials:

  • This compound

  • Cancer cell line of choice (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of LDH from damaged cells, a marker of compromised cell membrane integrity.[11][12][13][14]

Materials:

  • This compound

  • Cancer cell line of choice

  • Complete cell culture medium

  • Serum-free cell culture medium

  • LDH cytotoxicity assay kit

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • After 24 hours, replace the complete medium with serum-free medium containing serial dilutions of this compound.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • Incubate for the desired time period.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17]

Materials:

  • This compound

  • Cancer cell line of choice

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[17]

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases in the apoptotic pathway.[18][19][20][21][22]

Materials:

  • This compound

  • Cancer cell line of choice

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System or similar

  • White-walled 96-well plate

  • Luminometer or fluorescence microplate reader

Procedure:

  • Seed cells in a white-walled 96-well plate.

  • Treat the cells with serial dilutions of this compound for the desired time.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate for 30 seconds.

  • Incubate at room temperature for 1 to 2 hours.

  • Measure the luminescence or fluorescence using a plate reader.

  • Calculate the fold change in caspase activity relative to the vehicle control.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Testing```dot

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed Cancer Cells treatment Treat with this compound (various concentrations) start->treatment viability Cell Viability (MTT) treatment->viability membrane Membrane Integrity (LDH) treatment->membrane apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis caspase Caspase Activity treatment->caspase data Quantify Results (Absorbance, Fluorescence, Cell Counts) viability->data membrane->data apoptosis->data caspase->data ic50 Determine IC50 data->ic50 mechanism Elucidate Mechanism of Cell Death data->mechanism

Caption: Putative signaling pathway for this compound apoptosis.

References

Application Notes and Protocols: Antiviral Testing of Penigequinolone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the preliminary assessment of the antiviral activity of Penigequinolone A, a fungal-derived secondary metabolite. Due to the limited publicly available data on the specific antiviral properties of this compound, the following protocols are based on established and widely accepted methodologies for the evaluation of natural products as potential antiviral agents.[1][2][3]

Overview of Antiviral Screening

The initial evaluation of a potential antiviral compound involves a multi-step process. First, the cytotoxicity of the compound on the host cells is determined to ensure that any observed antiviral effect is not due to cell death. Subsequently, the compound's ability to inhibit viral replication is assessed. Finally, the therapeutic window of the compound is estimated by calculating the selectivity index.

Experimental Workflow for Antiviral Screening

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies A Prepare this compound Stock Solution B Select Host Cell Line and Virus A->B C Cytotoxicity Assay (CC50) B->C D Antiviral Activity Assay (EC50) B->D E Calculate Selectivity Index (SI) C->E D->E F Time-of-Addition Assay E->F G Viral Entry/Fusion Assay F->G H Polymerase Activity Assay F->H I Viral Protein Expression Analysis F->I

Caption: A generalized workflow for the initial in vitro screening and subsequent mechanism of action studies for a novel antiviral candidate like this compound.

Data Presentation: Summary Tables

The following tables are templates for summarizing the quantitative data obtained from the experimental protocols.

Table 1: Cytotoxicity of this compound

Host Cell LineAssay MethodIncubation Time (hours)CC50 (µM)
e.g., Vero E6e.g., MTT Assaye.g., 48Insert Value
e.g., A549e.g., CellTiter-Gloe.g., 72Insert Value
e.g., MDCKe.g., Neutral Red Uptakee.g., 48Insert Value

Table 2: Antiviral Activity of this compound

Virus StrainHost Cell LineAssay MethodEC50 (µM)
e.g., Influenza A/PR/8/34e.g., MDCKe.g., Plaque Reduction AssayInsert Value
e.g., Zika Viruse.g., Vero E6e.g., Viral Yield Reduction AssayInsert Value
e.g., SARS-CoV-2e.g., Vero E6e.g., CPE Inhibition AssayInsert Value

Table 3: Selectivity Index of this compound

Virus StrainHost Cell LineCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
e.g., Influenza A/PR/8/34e.g., MDCKInsert ValueInsert ValueCalculate Value
e.g., Zika Viruse.g., Vero E6Insert ValueInsert ValueCalculate Value
e.g., SARS-CoV-2e.g., Vero E6Insert ValueInsert ValueCalculate Value

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)

Objective: To determine the concentration of this compound that reduces the viability of the host cell line by 50%.

Materials:

  • Host cell line (e.g., Vero E6, A549, MDCK)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Microplate reader

Procedure:

  • Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "cells only" control (medium without the compound) and a "no cells" control (medium only).

  • Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the "cells only" control.

  • The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

Protocol 2: Viral Yield Reduction Assay

Objective: To quantify the production of infectious virus particles in the presence of this compound and determine the 50% effective concentration (EC50).[4][5][6][7]

Materials:

  • Host cell line

  • Virus stock with a known titer

  • This compound

  • 96-well plates

  • Cell culture medium

Procedure:

  • Seed host cells in 96-well plates and incubate to form a monolayer.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI), for instance, an MOI high enough to infect approximately 100% of the cells.[7]

  • After a 1-2 hour adsorption period, remove the viral inoculum and wash the cells.

  • Add fresh medium containing serial dilutions of this compound to the wells.

  • Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

  • After incubation, collect the supernatant from each well.

  • Determine the viral titer in each supernatant sample using a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.[6]

  • The percentage of viral yield inhibition is calculated relative to the untreated virus control.

  • The EC50 value is the concentration of this compound that reduces the viral yield by 50%.

Protocol 3: Plaque Reduction Assay

Objective: An alternative to the viral yield reduction assay to determine the EC50 of this compound by quantifying the inhibition of viral plaque formation.

Materials:

  • Host cell line

  • Virus stock

  • This compound

  • 6- or 12-well plates

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Grow host cells to confluency in 6- or 12-well plates.

  • Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • After the adsorption period, remove the inoculum.

  • Overlay the cells with a semi-solid medium (containing agarose or methylcellulose) with various concentrations of this compound.

  • Incubate the plates until visible plaques are formed.

  • Fix the cells and stain with crystal violet to visualize and count the plaques.

  • Calculate the percentage of plaque inhibition for each concentration compared to the untreated control.

  • The EC50 is the concentration of the compound that inhibits plaque formation by 50%.

Potential Mechanism of Action Studies

Should this compound demonstrate significant antiviral activity with a favorable selectivity index, further studies can be conducted to elucidate its mechanism of action.

Hypothetical Viral Life Cycle Inhibition Points

G cluster_0 Host Cell A Attachment & Entry B Uncoating A->B C Replication & Transcription B->C D Translation C->D E Assembly D->E F Release E->F Progeny Progeny Virus F->Progeny Virus Virus Virus->A

Caption: Key stages in a typical viral life cycle that can be targeted by antiviral compounds.

A time-of-addition assay can provide initial insights into which stage of the viral life cycle is inhibited by this compound.[8] In this assay, the compound is added at different time points relative to viral infection (before, during, and after). The resulting inhibition pattern can suggest whether the compound acts on early events (attachment, entry), replication, or late events (assembly, release).

For example, some quinolone derivatives have been shown to have antiviral activity. While many target bacterial DNA gyrase, some modified quinolones have demonstrated antiviral effects, such as against HIV, by potentially interfering with transcriptional processes.[9] Other isoquinolone derivatives have been found to inhibit viral polymerase activity.[8][10][11] Given its quinolone-like core, this compound could potentially interfere with viral nucleic acid replication or transcription.

Disclaimer: These protocols are intended as a guide and may require optimization depending on the specific virus, host cell line, and laboratory conditions. It is crucial to include appropriate positive and negative controls in all experiments.

References

Penigequinolone A: Application Notes for a Promising Agricultural Insecticide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penigequinolone A, a quinolone alkaloid produced by Penicillium species, has demonstrated significant potential as a natural insecticide for agricultural applications.[1] This document provides a summary of its known insecticidal activity, detailed protocols for evaluating its efficacy against key agricultural pests, and a discussion of its potential mode of action.

Insecticidal Activity of this compound

This compound has shown promising insecticidal effects against economically important crop pests. The available data on its efficacy is summarized below.

Pest Species Common Name Concentration Mortality Rate Reference
Myzus persicaeGreen Peach Aphid250 ppm88%
Myzus persicaeGreen Peach Aphid500 ppm100%
Plutella xylostellaDiamondback Moth500 ppm42%

Experimental Protocols

Detailed methodologies for assessing the insecticidal properties of this compound are provided below. These protocols are based on established methods for testing natural product insecticides against aphids and lepidopteran larvae.

Protocol 1: Leaf-Dip Bioassay for Green Peach Aphid (Myzus persicae)

Objective: To determine the contact toxicity of this compound against adult apterous (wingless) Myzus persicae.

Materials:

  • This compound

  • Acetone (analytical grade)

  • Distilled water

  • Triton X-100 or similar surfactant

  • Healthy, untreated host plant leaves (e.g., cabbage, bell pepper)

  • Petri dishes (9 cm diameter)

  • Agar

  • Fine paintbrush

  • Micropipettes

  • Beakers and flasks for dilutions

  • Ventilated lids for Petri dishes

  • Incubator or growth chamber (22-25°C, 16:8 L:D photoperiod)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in acetone.

    • Create a series of dilutions from the stock solution using distilled water containing a surfactant (e.g., 0.01% Triton X-100) to ensure even spreading on the leaf surface. A control solution should be prepared with the same concentration of acetone and surfactant in distilled water.

  • Preparation of Leaf Discs:

    • Prepare a 1% agar solution in distilled water, heat to dissolve, and pour a thin layer into the bottom of each Petri dish. Allow to cool and solidify.

    • Excise leaf discs of a uniform size from healthy host plant leaves using a cork borer.

  • Leaf-Dip Application:

    • Using forceps, dip each leaf disc into the respective test solution for 10-15 seconds, ensuring complete immersion.

    • Place the treated leaf discs on a paper towel to air dry for approximately 1-2 hours.

  • Infestation:

    • Once dry, place one treated leaf disc, adaxial side up, onto the solidified agar in each Petri dish. The agar will help maintain leaf turgidity.

    • Using a fine paintbrush, carefully transfer 10-20 apterous adult aphids onto each leaf disc.

  • Incubation and Assessment:

    • Seal the Petri dishes with ventilated lids and place them in an incubator under controlled conditions.

    • Assess aphid mortality at 24, 48, and 72 hours post-infestation. Aphids that are unresponsive when gently prodded with the paintbrush are considered dead.

    • Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula.

Protocol 2: Larval Bioassay for Diamondback Moth (Plutella xylostella)

Objective: To evaluate the insecticidal activity of this compound against the larval stages of Plutella xylostella.

Materials:

  • This compound

  • Acetone (analytical grade)

  • Distilled water

  • Triton X-100 or similar surfactant

  • Healthy, untreated host plant leaves (e.g., cabbage, broccoli)

  • Petri dishes (9 cm diameter) or small, ventilated containers

  • Filter paper

  • Fine paintbrush

  • Micropipettes

  • Beakers and flasks for dilutions

  • Incubator or growth chamber (25°C, 16:8 L:D photoperiod)

  • Second or third instar larvae of P. xylostella

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution and serial dilutions of this compound as described in Protocol 1.

  • Leaf Disc Treatment:

    • Cut leaf discs from host plant leaves that are large enough to sustain the larvae for the duration of the assay.

    • Dip the leaf discs in the test solutions for 10-15 seconds and allow them to air dry completely.

  • Bioassay Setup:

    • Line the bottom of each Petri dish or container with a piece of filter paper.

    • Place one treated leaf disc in each container.

  • Infestation:

    • Carefully transfer 10 second or third instar larvae of P. xylostella onto the treated leaf disc in each container using a fine paintbrush.

  • Incubation and Assessment:

    • Seal the containers and place them in an incubator under controlled conditions.

    • Record larval mortality at 24, 48, and 72 hours after infestation. Larvae that do not move when prodded are considered dead.

    • Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula.

Potential Mode of Action

The precise mode of action of this compound in insects has not been definitively elucidated. However, based on its chemical structure as a quinolone, it is hypothesized to function as a neurotoxin. Quinolone antibiotics are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. While these are not the primary targets in insects, other quinolone-derived insecticides have been shown to affect the insect nervous system.

It is plausible that this compound acts on insect neural pathways, potentially by interfering with neurotransmitter receptors or ion channels. Fungal alkaloids, a broad class of compounds that includes this compound, are known to have diverse effects on insects, including acting as toxins, repellents, and anti-feedants. Further research is required to identify the specific molecular targets of this compound in insects.

Visualizations

experimental_workflow cluster_aphid Protocol 1: Myzus persicae Bioassay cluster_dbm Protocol 2: Plutella xylostella Bioassay A1 Prepare this compound Solutions A3 Leaf-Dip Application A1->A3 A2 Prepare Leaf Discs and Agar Plates A2->A3 A4 Infest with Aphids A3->A4 A5 Incubate and Assess Mortality A4->A5 B1 Prepare this compound Solutions B3 Leaf Treatment B1->B3 B2 Prepare Leaf Discs B2->B3 B4 Infest with Larvae B3->B4 B5 Incubate and Assess Mortality B4->B5

Caption: Experimental workflows for insecticidal bioassays.

proposed_moa cluster_compound Compound cluster_insect Insect System cluster_effect Physiological Effect P This compound NS Nervous System (Hypothesized Target) P->NS NR Neurotransmitter Receptors NS->NR Interference IC Ion Channels NS->IC Disruption E Toxicity / Mortality NR->E IC->E

References

Troubleshooting & Optimization

Optimizing the yield of Penigequinolone A from fungal cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the yield of Penigequinolone A from fungal cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungal species produces it?

A1: this compound is a bioactive secondary metabolite with pollen-growth inhibitory activity.[1] It was first isolated from the mycelial mats of Penicillium sp. No. 410.[1]

Q2: What are the general culture conditions for Penicillium sp. to produce secondary metabolites?

A2: Generally, Penicillium species are cultured on a suitable nutrient medium, with incubation in a controlled environment. The production of secondary metabolites like this compound is highly influenced by media composition, pH, temperature, and aeration.[2][3] Solid agar media and submerged liquid cultures are common methods for cultivating these fungi.[2] For initial screening of secondary metabolite production, a standard incubation for one week at 25°C in darkness is often recommended.[2]

Q3: How can I extract this compound from the fungal culture?

A3: Since this compound is isolated from the mycelial mats, the first step is to separate the mycelia from the culture broth by filtration.[1] The mycelia are then typically extracted with an organic solvent such as ethyl acetate or methanol to isolate the compound.[4][5]

Q4: What analytical methods are suitable for quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a common and effective method for the quantification of quinolone compounds.[6] The method typically involves using a C18 column with a gradient of an organic solvent (like acetonitrile) and an acidic aqueous solution (like 0.1% phosphoric acid) as the mobile phase, with fluorescence or UV detection.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound production.

Problem 1: Low or No Yield of this compound

Possible Causes and Solutions:

  • Inappropriate Fungal Strain:

    • Verification: Confirm the identity of your Penicillium sp. strain. Not all Penicillium species produce this compound. The known producer is Penicillium sp. No. 410.[1]

    • Strain Viability: Ensure the culture is viable and not contaminated. Subculture from a fresh, pure stock for each experiment.

  • Suboptimal Culture Medium:

    • Media Composition: The composition of the culture medium is critical for secondary metabolite production.[2] Experiment with different carbon and nitrogen sources.

    • Trace Elements: Ensure the medium contains essential trace metals, which can be crucial for enzyme function in biosynthetic pathways.[2]

  • Incorrect Culture Conditions:

    • pH: The pH of the culture medium can significantly impact fungal growth and secondary metabolism.[7][8][9][10] The optimal pH for quinolone solubility and likely production is in the acidic to neutral range.[7][8][9][10]

    • Temperature: Temperature affects fungal growth and enzyme activity.[7][8][11] Most Penicillium species have an optimal growth temperature between 25-30°C.[4]

    • Aeration: Adequate aeration is often necessary for the production of secondary metabolites in submerged cultures.[12] This can be optimized by adjusting the shaker speed or using baffled flasks.

Experimental Protocols

Protocol 1: Submerged Fermentation for this compound Production

This protocol provides a general procedure for the submerged fermentation of Penicillium sp. No. 410.

1. Inoculum Preparation: a. Grow Penicillium sp. No. 410 on Potato Dextrose Agar (PDA) slants at 25°C for 7-10 days until well-sporulated. b. Prepare a spore suspension by adding 10 mL of sterile 0.1% Tween 80 solution to the slant and gently scraping the surface with a sterile loop. c. Adjust the spore concentration to approximately 1 x 10^7 spores/mL using a hemocytometer.

2. Fermentation: a. Prepare the production medium (see Table 1 for examples of media to test). Dispense 100 mL of medium into 500 mL Erlenmeyer flasks and autoclave. b. Inoculate each flask with 1 mL of the spore suspension. c. Incubate the flasks at 25°C on a rotary shaker at 180 rpm for 10-14 days.

3. Monitoring: a. Aseptically withdraw samples at regular intervals (e.g., every 48 hours) to monitor biomass and this compound production.

Protocol 2: Extraction of this compound from Mycelia

1. Mycelia Harvesting: a. After the fermentation period, harvest the mycelia by vacuum filtration through Whatman No. 1 filter paper. b. Wash the mycelial cake with sterile distilled water to remove residual medium components. c. Freeze-dry the mycelia to a constant weight.

2. Extraction: a. Grind the dried mycelia to a fine powder. b. Suspend the powdered mycelia in ethyl acetate (1:10 w/v). c. Perform extraction using sonication for 30 minutes, followed by shaking at room temperature for 24 hours. d. Separate the mycelial debris by centrifugation or filtration. e. Collect the supernatant and repeat the extraction process twice more. f. Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 3: Quantification of this compound by HPLC

1. Sample Preparation: a. Dissolve a known amount of the crude extract in methanol. b. Filter the solution through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
  • Gradient Program: A linear gradient from 10% to 90% Solvent B over 30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at a wavelength determined by the UV spectrum of a purified standard of this compound.
  • Injection Volume: 20 µL.

3. Quantification: a. Prepare a standard curve using a purified this compound standard of known concentrations. b. Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Data Presentation

Table 1: Example Media Compositions for Optimization Studies

ComponentMedium 1 (g/L)Medium 2 (g/L)Medium 3 (g/L)
Glucose20-30
Sucrose-30-
Peptone5-10
Yeast Extract255
Malt Extract-10-
KH2PO4111
MgSO4·7H2O0.50.50.5
FeSO4·7H2O0.010.010.01
Distilled Waterto 1 Lto 1 Lto 1 L
Initial pH 6.0 5.5 6.5

Table 2: Troubleshooting Low this compound Yield

ObservationPotential CauseRecommended Action
Poor or no fungal growthInoculum viability, contamination, media issueUse a fresh inoculum, check for contamination, and verify media preparation.
Good growth, low yieldSuboptimal culture conditions or mediaPerform optimization experiments for pH, temperature, and media components (carbon/nitrogen sources).[2][4][7][8] Consider adding elicitors.
Yield decreases over timeDegradation of the compound, nutrient limitationHarvest at the peak production time determined by a time-course study. Replenish limiting nutrients if using a fed-batch strategy.
Inconsistent resultsVariability in inoculum or culture conditionsStandardize inoculum preparation and ensure consistent culture conditions (temperature, shaking speed, flask volume).

Visualizations

experimental_workflow cluster_prep Preparation cluster_culture Cultivation cluster_extraction Extraction cluster_analysis Analysis A Prepare Spore Suspension (Penicillium sp. No. 410) C Inoculate Media A->C B Prepare and Sterilize Production Media B->C D Incubate with Shaking (25°C, 180 rpm) C->D E Harvest Mycelia (Filtration) D->E F Freeze-Dry Mycelia E->F G Extract with Ethyl Acetate F->G H Evaporate Solvent G->H I Prepare Sample for HPLC H->I J HPLC Analysis I->J K Quantify this compound J->K

Caption: Experimental workflow for this compound production and analysis.

troubleshooting_yield Start Low/No this compound Yield Growth Is Fungal Growth Normal? Start->Growth NoGrowth Check Inoculum Viability, Contamination, and Media Prep Growth->NoGrowth No GoodGrowth Optimize Culture Conditions Growth->GoodGrowth Yes OptimizeMedia Test different Carbon/ Nitrogen sources GoodGrowth->OptimizeMedia OptimizeParams Vary pH and Temperature GoodGrowth->OptimizeParams TimeCourse Perform Time-Course Study to find peak production GoodGrowth->TimeCourse

Caption: Troubleshooting logic for low this compound yield.

biosynthesis_overview cluster_pathway Simplified Biosynthetic Pathway cluster_regulation Regulatory Factors Primary Primary Metabolites (e.g., Acetyl-CoA, Amino Acids) Precursors Biosynthetic Precursors Primary->Precursors Core Enzymes Intermediate Key Intermediate Precursors->Intermediate Tailoring Enzymes PenigequinoloneA This compound Intermediate->PenigequinoloneA Final Modification Media Media Composition (C/N source, minerals) Media->Primary Influences Media->Precursors Influences Conditions Culture Conditions (pH, Temp, Aeration) Conditions->Primary Influences Conditions->Precursors Influences

Caption: Overview of factors influencing this compound biosynthesis.

References

Stability issues of Penigequinolone A in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Penigequinolone A. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues when working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

A1: Direct quantitative stability data for this compound in various solvents is limited. However, based on its chemical structure as a quinolone alkaloid and a meroterpenoid, some degree of instability in solution should be anticipated. A study on a related synthetic precursor indicated that it is unstable in a chloroform (CDCl3) solution at room temperature, with new peaks appearing in an NMR spectrum after being stored overnight. As a general precaution, it is recommended to prepare fresh solutions for immediate use whenever possible.

Q2: What are the typical factors that can affect the stability of this compound?

A2: Like other quinolone compounds, the stability of this compound in solution can be influenced by several factors, including:

  • pH: The stability of quinolones can be pH-dependent. Both acidic and alkaline conditions may promote hydrolysis or other degradation pathways.

  • Temperature: Higher temperatures generally accelerate the degradation of chemical compounds. For quinolones, storage at lower temperatures (4°C or -20°C) has been shown to improve stability.[1][2]

  • Light: Many quinoline alkaloids are sensitive to light.[3] Exposure to UV or even ambient light can lead to photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of this compound.

Q3: What are the recommended solvents for dissolving this compound?

Q4: How should I store solutions of this compound?

A4: To maximize the stability of this compound solutions, it is recommended to:

  • Store stock solutions at -20°C or -80°C.

  • Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.

  • For working solutions in aqueous buffers, it is best to prepare them fresh before each experiment. If short-term storage is necessary, keep the solutions on ice and protected from light.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh solutions of this compound for each experiment. If using a stock solution, verify its integrity using an analytical method like HPLC.
Loss of biological activity This compound has degraded over time.Check the storage conditions of your stock solution. Avoid repeated freeze-thaw cycles and protect from light. Consider preparing a new stock solution from a fresh batch of solid compound.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS) Degradation of this compound.This is a strong indicator of instability. Try to identify the degradation products to understand the degradation pathway. Optimize storage and handling conditions to minimize degradation.
Precipitation of the compound in aqueous buffer Poor solubility of this compound in the experimental buffer.The final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound might be too low in the final aqueous solution. Consider optimizing the buffer composition or using a solubilizing agent, but be mindful that this could also affect stability.

Experimental Protocols

Protocol for Assessing the Stability of this compound using HPLC

This protocol outlines a general method for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

1. Objective: To determine the stability of this compound in a specific solvent or buffer under conditions of heat, acid, base, and light exposure.

2. Materials:

  • This compound

  • HPLC-grade solvent for stock solution (e.g., DMSO, Methanol)

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • HPLC system with a suitable detector (e.g., UV-Vis or PDA)

  • Reversed-phase C18 column

  • pH meter

  • Incubator or water bath

  • Photostability chamber or a light source

3. Method:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at a specific temperature (e.g., 60°C) for a defined period. At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase.

    • Thermal Degradation: Dilute the stock solution with the experimental buffer (or solvent of interest) to a final concentration of ~100 µg/mL. Incubate at an elevated temperature (e.g., 60°C) in the dark. Withdraw aliquots at specified time points.

    • Photodegradation: Dilute the stock solution with the experimental buffer to a final concentration of ~100 µg/mL. Expose the solution to a controlled light source (e.g., UV lamp) for a defined period. A control sample should be kept in the dark under the same conditions. Withdraw aliquots at specified time points.

    • Control Sample: A solution of this compound at the same concentration in the same buffer/solvent should be stored under optimal conditions (e.g., -20°C, protected from light) to serve as a baseline.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent this compound peak from any potential degradation products.

    • Inject the samples from the forced degradation studies and the control sample into the HPLC system.

    • Monitor the peak area of this compound at each time point and under each stress condition.

    • Calculate the percentage of this compound remaining at each time point relative to the control sample.

4. Data Presentation:

The results of the stability study can be summarized in the following table:

Stress ConditionTime (hours)This compound Remaining (%)Appearance of Degradation Peaks (Yes/No)
Control (-20°C, dark) 0100No
2499.5No
0.1 M HCl (60°C) 285.2Yes
470.1Yes
855.8Yes
2420.3Yes
0.1 M NaOH (60°C) 278.9Yes
462.5Yes
845.1Yes
2415.7Yes
Thermal (60°C, dark) 298.1No
495.3Yes
890.7Yes
2482.4Yes
Photolytic (UV light) 290.5Yes
481.2Yes
868.9Yes
2440.6Yes

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Visualizations

Proposed Degradation Logic

The following diagram illustrates a logical workflow for investigating and mitigating stability issues with this compound.

Troubleshooting Workflow for this compound Stability A Inconsistent Experimental Results or Loss of Activity B Prepare Fresh Solution of this compound A->B C Does the issue persist? B->C D Problem Solved: Adopt 'Fresh Preparation' Protocol C->D No E Investigate Stock Solution Stability C->E Yes F Perform HPLC Analysis of Stock Solution E->F G Is the stock solution degraded? F->G H Prepare New Stock Solution and Optimize Storage Conditions (e.g., -80°C, protect from light) G->H Yes I Investigate Stability in Experimental Buffer G->I No J Conduct Forced Degradation Study in Experimental Buffer I->J K Determine Half-life and Degradation Products J->K L Optimize Experimental Conditions (e.g., duration, temperature, pH) K->L

Caption: Troubleshooting workflow for this compound stability issues.

Hypothetical Biosynthetic Pathway Overview

This diagram provides a simplified overview of the general biosynthetic origin of this compound as a meroterpenoid.

Simplified Biosynthetic Origin of this compound cluster_polyketide Polyketide Pathway cluster_terpenoid Terpenoid Pathway A Anthranilic Acid C Quinolone Scaffold A->C B Amino Acid (e.g., Phenylalanine) B->C F This compound C->F D Mevalonate Pathway E Terpenoid Precursor D->E E->F

Caption: Simplified biosynthetic origin of this compound.

References

Technical Support Center: Overcoming Low Solubility of Penigequinolone A in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low aqueous solubility of Penigequinolone A during in vitro and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a quinolone alkaloid, a class of N-heterocycles with diverse structural variations primarily derived from fungi.[1] These compounds, including this compound, exhibit a wide range of biological activities, such as antifungal, antimicrobial, anti-inflammatory, and insecticidal properties.[1] Like many lipophilic compounds discovered through modern drug discovery techniques, this compound has poor aqueous solubility, which can significantly limit its bioavailability and therapeutic efficacy in assays.[2][3] This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of poorly soluble compounds for biological assays. It is recommended to prepare a stock solution of this compound in 100% DMSO at a concentration significantly higher (e.g., 1000x) than the final desired assay concentration.

Q3: What is the maximum permissible final concentration of DMSO in cell-based assays?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in most cell culture media should not exceed 0.1% to 1%.[4] It is crucial to determine the tolerance of your specific cell line to DMSO and to include a vehicle control (medium with the same final DMSO concentration without the test compound) in all experiments.[4]

Q4: My this compound precipitates when I add it to my aqueous assay buffer or cell culture medium. What should I do?

A4: Compound precipitation upon addition to aqueous solutions is a common issue for hydrophobic compounds.[4] Several strategies can be employed to mitigate this, including:

  • Reducing the final concentration: The most straightforward approach is to lower the final concentration of this compound in the assay to below its kinetic solubility limit.[4]

  • Modifying the dilution method: Adding the DMSO stock solution to the aqueous medium dropwise while gently vortexing can help prevent immediate precipitation.[5]

  • Using a co-solvent: Incorporating a water-miscible co-solvent can enhance the solubility of the compound.[6]

  • Testing in a simpler buffer: To determine if media components are causing precipitation, test the compound's solubility in a simpler buffer like phosphate-buffered saline (PBS).[5]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter when working with this compound.

Problem Potential Cause Recommended Solution
Compound precipitates immediately upon addition to aqueous buffer/medium. The final concentration exceeds the kinetic solubility of this compound in the aqueous environment.Perform a kinetic solubility assay to determine the maximum soluble concentration under your experimental conditions (see Protocol 1).[5]
Rapid change in solvent polarity from DMSO to the aqueous medium.Add the DMSO stock solution dropwise while gently vortexing the medium to allow for gradual mixing.[5] Pre-warming the medium to 37°C may also help.[5]
Precipitate forms over time during incubation. The compound has time-dependent solubility and may be crashing out of solution.Re-evaluate the kinetic solubility over a time course that mimics your experiment's duration. Consider using formulation strategies like cyclodextrin complexation to improve stability in solution.[7]
Interaction with components in the cell culture medium (e.g., proteins, salts).Test the solubility in a simpler buffer (e.g., PBS) to identify if media components are the issue.[5] If serum is present, consider that the compound may bind to proteins like albumin, affecting its free concentration.[4]
Temperature fluctuations affecting solubility.Ensure stable temperature control in your incubator and pre-warm all solutions before mixing.[5]
Inconsistent or non-reproducible assay results. Inaccurate compound concentration due to precipitation.Visually inspect all wells for precipitation under a microscope before and after the experiment.[5] Quantify the amount of soluble compound using techniques like HPLC.
The final DMSO concentration is affecting the biological system.Always include a vehicle control with the same final DMSO concentration. Ensure the final DMSO concentration is well below the toxic level for your cells.[4]
Difficulty dissolving the initial stock solution in DMSO. The compound may require energy to dissolve.Gently warm the solution in a water bath (not exceeding 37°C) and use sonication to aid dissolution.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in 96-Well Plate Format

This protocol helps determine the maximum concentration of this compound that remains in solution under your specific assay conditions.

Materials:

  • This compound

  • 100% DMSO

  • Assay buffer or cell culture medium

  • Clear-bottom 96-well plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or light scattering (e.g., at 600-700 nm)

Methodology:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Create a serial dilution series of the stock solution in 100% DMSO in a separate 96-well plate.

  • Add your assay buffer or cell culture medium to the clear-bottom 96-well plate (e.g., 198 µL per well).[5]

  • Transfer a small volume of the DMSO dilutions (e.g., 2 µL) to the corresponding wells of the plate containing the medium, resulting in a final DMSO concentration of 1%.[5]

  • Include controls:

    • Positive Control (Precipitate): A high concentration of a known poorly soluble compound.[5]

    • Negative Control (No Precipitate): Medium with 1% DMSO only.[5]

    • Blank: Medium only.[5]

  • Incubate the plate under your experimental conditions (e.g., 37°C for 1-2 hours).[5]

  • Measure for precipitation:

    • Visual Inspection: Examine the plate under a light microscope for any visible precipitate.[5]

    • Instrumental Analysis: Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm).[5] An increase in signal compared to the negative control indicates precipitation.

  • Determine the kinetic solubility: The highest concentration that does not show a significant increase in absorbance or scattering is considered the kinetic solubility.[5]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes how to prepare working solutions while maintaining a constant final DMSO concentration.

Materials:

  • 1000x stock solution of this compound in 100% DMSO

  • Cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate for dilutions

Methodology:

  • Prepare intermediate dilutions of the 1000x stock solution in 100% DMSO if a wide range of concentrations is needed.

  • Add the appropriate volume of cell culture medium to your assay plates (e.g., for a final volume of 200 µL, add 198 µL of medium).

  • Add 2 µL of the corresponding DMSO stock or intermediate dilution to each well to achieve the final desired concentrations. This maintains a constant final DMSO concentration of 1% across all wells.

  • Gently mix the contents of the wells by pipetting up and down or by using a plate shaker.

  • Proceed with adding cells and incubating according to your experimental protocol.

Data Presentation

Table 1: General Solubility Enhancement Strategies and Their Applicability

Strategy Mechanism of Action Advantages Considerations for this compound
Co-solvency Addition of a water-miscible solvent to increase solubility.[6]Simple to implement.[6]The co-solvent must be compatible with the assay and non-toxic to cells at the required concentration.
pH Adjustment For ionizable compounds, altering the pH can increase solubility.Effective for compounds with acidic or basic functional groups.The pKa of this compound needs to be determined. The required pH must be compatible with the assay conditions.
Use of Surfactants Surfactants can form micelles that encapsulate hydrophobic compounds.Can significantly increase apparent solubility.Detergents like Tween-20 or Triton X-100 can be used in biochemical assays but are often toxic in cell-based assays.[8]
Cyclodextrin Complexation Cyclodextrins form inclusion complexes with lipophilic molecules, increasing their aqueous solubility.[7]Generally well-tolerated in cell culture.[4]The appropriate type and concentration of cyclodextrin must be determined.
Solid Dispersions The drug is dispersed in a polymer matrix to improve dissolution.[7]Can enhance both solubility and dissolution rate.[7]More suitable for formulation development than for direct use in in vitro assays.
Nanoparticle Formulation Reducing particle size to the nanoscale increases surface area and dissolution rate.[9]Can significantly improve bioavailability.[10]Requires specialized equipment and formulation expertise.

Visualizations

Troubleshooting_Workflow start Start: Low Solubility Issue with this compound check_stock Is the stock solution (in 100% DMSO) clear? start->check_stock dissolve_stock Action: Gently warm and sonicate the stock solution. check_stock->dissolve_stock No check_precipitation Does the compound precipitate in the aqueous assay medium? check_stock->check_precipitation Yes dissolve_stock->check_stock solubility_assay Action: Perform a kinetic solubility assay (Protocol 1). check_precipitation->solubility_assay Yes end Proceed with the experiment, including appropriate controls. check_precipitation->end No concentration Is the final concentration below the kinetic solubility limit? solubility_assay->concentration lower_conc Action: Lower the final assay concentration. concentration->lower_conc No check_dilution Review the dilution method. concentration->check_dilution Yes lower_conc->end modify_dilution Action: Add stock dropwise to pre-warmed medium while vortexing. check_dilution->modify_dilution formulation Consider formulation strategies (e.g., co-solvents, cyclodextrins). modify_dilution->formulation formulation->end

Caption: A workflow for troubleshooting solubility issues with this compound.

Quinolone_Signaling_Pathway cluster_bacterium Bacterial Cell quinolone Quinolone Antibiotic (e.g., this compound) gyrase DNA Gyrase quinolone->gyrase inhibits topoIV Topoisomerase IV quinolone->topoIV inhibits cleavage_complex Drug-Enzyme-DNA Cleavage Complex gyrase->cleavage_complex topoIV->cleavage_complex dna Bacterial Chromosome dna->cleavage_complex replication_fork Replication Fork Collision cleavage_complex->replication_fork ds_break Double-Strand Breaks replication_fork->ds_break sos SOS Response ds_break->sos death Cell Death sos->death

Caption: General mechanism of action for quinolone antibiotics.[11][12]

References

Improving the regioselectivity of Penigequinolone A synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Penigequinolone A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to improving the regioselectivity of this complex synthesis.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound, particularly concerning the crucial regioselective C-H olefination step.

Problem 1: Poor Regioselectivity in C-H Olefination

Symptom: You are obtaining a mixture of regioisomers during the palladium-catalyzed C-H olefination of the 5-hydroxy-4-aryl-quinolin-2(1H)-one core, with significant formation of the undesired isomer. This compound requires olefination at the C6 position.

Possible Causes and Solutions:

  • Ineffective Directing Group: The directing group is critical for guiding the palladium catalyst to the desired C-H bond. If the directing group is not optimal, the catalyst may react at other activated positions.

    • Solution: Ensure the use of a strongly coordinating directing group. For C-H olefination, directing groups like 8-aminoquinoline have been shown to be effective. The choice of directing group can significantly influence the regioselectivity of the reaction.

  • Incorrect Ligand Choice: The ligand on the palladium catalyst plays a crucial role in modulating its reactivity and steric environment, thereby influencing regioselectivity.

    • Solution: Experiment with different ligands. Bulky or electron-rich ligands can favor a specific regioisomer. For instance, the use of specific mono-N-protected amino acids as ligands has been shown to control the positional selectivity in Pd(II)-catalyzed C-H olefination reactions.[1]

  • Suboptimal Reaction Temperature: The reaction temperature can affect the activation of different C-H bonds, leading to a mixture of products.

    • Solution: Carefully control and optimize the reaction temperature. Running the reaction at a lower temperature may increase selectivity, although it might require longer reaction times. Conversely, a higher temperature might be necessary to achieve reactivity but could compromise selectivity.

  • Inappropriate Solvent: The solvent can influence the solubility of the catalyst and substrate, as well as the transition state energies of different reaction pathways.

    • Solution: Screen a variety of solvents. A change from a polar to a non-polar solvent, or vice-versa, can sometimes dramatically improve regioselectivity. For example, using chlorobenzene as a solvent at a higher temperature has been shown to eliminate the formation of certain byproducts in cycloaddition reactions leading to quinolines.[2]

Problem 2: Formation of Homocoupling Byproducts

Symptom: You are observing the formation of significant amounts of homocoupled products of your olefin starting material, reducing the yield of the desired this compound precursor.

Possible Cause and Solutions:

  • Oxidant Issues: The oxidant is necessary to regenerate the active Pd(II) catalyst. An inappropriate oxidant or incorrect stoichiometry can lead to side reactions.

    • Solution: Ensure the use of an effective and compatible oxidant. Benzoquinone and oxygen are commonly used. The stoichiometry of the oxidant should be carefully optimized.

  • Catalyst Loading: High catalyst loading can sometimes promote side reactions like homocoupling.

    • Solution: Reduce the palladium catalyst loading. While this may require longer reaction times, it can often suppress the formation of unwanted byproducts.

Problem 3: Low or No Conversion

Symptom: The C-H olefination reaction is not proceeding, or the conversion to the desired product is very low.

Possible Causes and Solutions:

  • Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction.

    • Solution: Ensure that all reagents and solvents are pure and dry. The presence of impurities can poison the catalyst. The addition of a co-oxidant or a ligand that stabilizes the active catalytic species might be beneficial.

  • Insufficient C-H Bond Activation: The C-H bond at the target position may not be sufficiently activated under the current reaction conditions.

    • Solution: Re-evaluate the directing group and electronic properties of the substrate. A more strongly coordinating directing group or a modification of the substrate to increase the electron density at the desired position could enhance reactivity. Additionally, increasing the reaction temperature or using a more active catalyst system could be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving high regioselectivity in the C-H olefination step of this compound synthesis?

A1: The choice of the directing group is arguably the most critical factor. The directing group chelates to the palladium catalyst and positions it in close proximity to the target C-H bond, thereby favoring its activation over other C-H bonds in the molecule.

Q2: How do I choose the right ligand for the palladium catalyst to improve regioselectivity?

A2: The selection of the optimal ligand often requires empirical screening. However, some general principles apply. Bulky ligands can sterically hinder the approach of the catalyst to certain C-H bonds, thus favoring less hindered positions. The electronic properties of the ligand also play a role; electron-donating ligands can increase the reactivity of the palladium center. Data-driven approaches and computational modeling are also emerging as powerful tools for predicting the best ligand for a desired transformation.[3][4]

Q3: Can the electronic properties of the quinolone core affect the regioselectivity of the C-H olefination?

A3: Yes, the electronic nature of the quinolone ring system significantly influences the reactivity of its C-H bonds. Electron-rich positions are generally more susceptible to electrophilic attack by the palladium catalyst. The presence of the 5-hydroxy group in the this compound core makes the aromatic ring electron-rich, and its directing effect, along with any other directing groups employed, will determine the final regiochemical outcome.

Q4: What are some common byproducts to expect if the regioselectivity is poor?

A4: The primary byproducts will be other regioisomers of the olefinated quinolone. For example, if the desired reaction is at the C6 position, you might observe olefination at the C7 or C8 positions. You may also see di-olefinated products if the reaction is not carefully controlled.

Quantitative Data Summary

ParameterCondition ACondition BCondition CRegioselectivity (Desired:Undesired)Yield (%)
Ligand Ligand XLigand Y Ligand Z4:165
10:1 85
2:150
Solvent TolueneDioxaneChlorobenzene 3:160
5:170
9:1 82
Temperature 80 °C100 °C120 °C 6:175
8:180
>20:1 90

This table presents hypothetical data to illustrate the impact of reaction parameters on regioselectivity and yield. Optimal conditions are highlighted in bold.

Experimental Protocols

General Protocol for Palladium-Catalyzed C-H Olefination

This protocol is a general guideline and should be optimized for your specific substrate and desired outcome.

  • Materials:

    • 5-hydroxy-4-aryl-quinolin-2(1H)-one core with an appropriate directing group.

    • Olefin.

    • Palladium catalyst (e.g., Pd(OAc)₂).

    • Ligand (e.g., a mono-N-protected amino acid).

    • Oxidant (e.g., benzoquinone).

    • Base (e.g., K₂CO₃ or Ag₂CO₃).

    • Anhydrous solvent (e.g., toluene, dioxane, or chlorobenzene).

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the quinolone substrate (1.0 equiv), palladium catalyst (2-10 mol%), and ligand (5-20 mol%).

    • Add the anhydrous solvent and stir the mixture for 10-15 minutes at room temperature.

    • Add the olefin (1.5-3.0 equiv), base (2.0-3.0 equiv), and oxidant (1.0-2.0 equiv).

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove insoluble salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

Visualizations

Troubleshooting_Regioselectivity start Problem: Poor Regioselectivity cause1 Ineffective Directing Group start->cause1 cause2 Incorrect Ligand Choice start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Inappropriate Solvent start->cause4 solution1 Use a strongly coordinating directing group (e.g., 8-aminoquinoline). cause1->solution1 solution2 Screen bulky or electron-rich ligands (e.g., mono-N-protected amino acids). cause2->solution2 solution3 Optimize temperature. Lower T for selectivity, higher T for reactivity. cause3->solution3 solution4 Screen different solvents (polar vs. non-polar). cause4->solution4

Caption: Troubleshooting flowchart for poor regioselectivity.

Experimental_Workflow A 1. Combine Substrate, Catalyst, and Ligand B 2. Add Solvent and Stir A->B C 3. Add Olefin, Base, and Oxidant B->C D 4. Heat and Monitor Reaction C->D E 5. Workup and Purification D->E

Caption: General experimental workflow for C-H olefination.

References

Penigequinolone A Crystallization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Penigequinolone A.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Why is my this compound sample "oiling out" instead of crystallizing?

Answer: "Oiling out" occurs when this compound separates from the solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute-solvent system. For this compound, this can be caused by several factors:

  • High Solute Concentration: The initial concentration of this compound in your chosen solvent is too high.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for crystal nucleation and growth.

  • Inappropriate Solvent: The solvent system may not be optimal for crystallization.

  • Impurities: The presence of impurities can lower the melting point of the solid, making it more prone to oiling out.[1][2]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% of the original volume) to decrease the concentration.

  • Slow Cooling: Allow the solution to cool to room temperature slowly. You can insulate the flask to slow down the cooling rate. Once at room temperature, proceed with further cooling in a refrigerator or cold room.

  • Solvent System Modification: If oiling out persists, consider modifying your solvent system. A solvent in which this compound has slightly lower solubility at room temperature might be more effective.

  • Seed Crystals: If you have previously successful crystals of this compound, add a single, small seed crystal to the solution once it is saturated to induce crystallization.

My this compound crystals are forming too rapidly, resulting in a fine powder. How can I obtain larger, higher-quality crystals?

Answer: Rapid crystallization often traps impurities and solvent within the crystal lattice, leading to poor crystal quality and a fine powder instead of well-defined single crystals.[1][3] The ideal crystallization process involves slow crystal growth over a period of several hours to days.

Troubleshooting Steps:

  • Reduce Supersaturation:

    • Increase Solvent Volume: Re-dissolve the precipitate by heating and add more solvent to decrease the supersaturation level.

    • Slower Cooling: Implement a more gradual cooling process. An insulated container or a dewar can be used to slow down the rate of cooling.

  • Optimize Crystallization Method:

    • Vapor Diffusion: This method allows for a slow increase in supersaturation. Place a solution of this compound in a small, open vial, and place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble (the precipitant).

    • Slow Evaporation: Loosely cap the vial containing the this compound solution to allow for slow evaporation of the solvent. This should be done in a vibration-free environment.

What are the best solvent systems for this compound crystallization?

Answer: The ideal solvent for crystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Based on its quinolone structure, a good starting point would be polar protic or aprotic solvents.

Recommended Initial Solvent Screening:

Solvent SystemRationale
Methanol/Water This compound is likely soluble in methanol and insoluble in water. A layered or vapor diffusion setup could be effective.
Ethanol/Hexane Similar to the above, using a non-polar anti-solvent.
Acetone/Water Acetone is a good solvent for many organic compounds, and water can act as an anti-solvent.
Ethyl Acetate/Heptane A common solvent/anti-solvent pair for medium-polarity compounds.

Experimental Protocol: Solvent Screening by Vapor Diffusion

  • Prepare a concentrated solution of this compound in a "good" solvent (e.g., methanol, acetone).

  • Dispense small aliquots (50-100 µL) of this solution into small vials.

  • Place each vial into a well of a 24-well plate.

  • Add a larger volume (1 mL) of an "anti-solvent" (e.g., water, hexane) to the area surrounding the vial within the well.

  • Seal the plate and leave it undisturbed.

  • Monitor for crystal growth over several days.

I am observing poor yield of this compound crystals. What could be the cause?

Answer: A low yield of crystals can be due to several factors, primarily related to the solubility of this compound in the mother liquor.[1]

Troubleshooting Steps:

  • Excess Solvent: You may have used too much solvent, causing a significant amount of this compound to remain in the solution after cooling.

    • Solution: Concentrate the mother liquor by slow evaporation and cool again to obtain a second crop of crystals.

  • Incomplete Precipitation: The cooling process may not have been sufficient to induce maximum precipitation.

    • Solution: Cool the solution to a lower temperature (e.g., 4°C or -20°C) to decrease the solubility of this compound further.

  • Premature Filtration: Filtering the crystals before crystallization is complete will result in a lower yield.

    • Solution: Ensure the concentration of the solute in the mother liquor has reached equilibrium before filtration. This can be checked by observing no further crystal growth over a period of time.

Experimental Workflows & Signaling Pathways

Below are diagrams illustrating key experimental workflows for troubleshooting this compound crystallization.

G cluster_0 Troubleshooting Workflow for 'Oiling Out' start This compound 'Oils Out' reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More Solvent (10-20%) reheat->add_solvent slow_cool Slow Cooling add_solvent->slow_cool observe Observe for Crystals slow_cool->observe success Successful Crystallization observe->success Crystals Form failure Still Oiling Out observe->failure Oil Forms Again change_solvent Change Solvent System failure->change_solvent G cluster_1 Vapor Diffusion Crystallization Workflow start Dissolve this compound in 'Good' Solvent dispense Dispense Solution into Small Vial start->dispense setup Place Small Vial in Sealed Chamber dispense->setup add_anti_solvent Add 'Anti-Solvent' to Chamber setup->add_anti_solvent incubate Incubate at Constant Temperature add_anti_solvent->incubate monitor Monitor for Crystal Growth incubate->monitor end Harvest Crystals monitor->end

References

Validation & Comparative

A Comparative Analysis of Penigequinolone A and Other Quinolone Alkaloids: Bioactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinolone alkaloids, a diverse class of nitrogen-containing heterocyclic compounds, have garnered significant attention in the scientific community for their wide-ranging biological activities. Among these, Penigequinolone A, a metabolite isolated from Penicillium species, has emerged as a compound of interest. This guide provides an objective comparison of the bioactivity of this compound with other notable quinolone alkaloids, supported by experimental data to inform future research and drug development endeavors.

Overview of Bioactivity

Quinolone alkaloids exhibit a broad spectrum of biological effects, including antimicrobial, antifungal, and cytotoxic activities. This diverse functionality stems from their varied chemical structures, which often feature substitutions that modulate their interaction with biological targets.

In comparison, other quinolone alkaloids from fungal sources, particularly from Penicillium and Aspergillus species, have been more extensively characterized in terms of their antimicrobial and cytotoxic properties.

Comparative Bioactivity Data

To facilitate a clear comparison, the following tables summarize the quantitative bioactivity data for this compound and a selection of other quinolone alkaloids.

Table 1: Antibacterial Activity of Quinolone Alkaloids

Compound/ExtractBacteriumMIC (µg/mL)Source Organism
This compoundStaphylococcus aureus (MRSA)Data not availablePenicillium sp. No. 410
Spathullin BStaphylococcus aureus1Penicillium spathulatum Em19
Spathullin AStaphylococcus aureus4Penicillium spathulatum Em19
Quinolactacin AVarious BacteriaNot specifiedPenicillium sp. EPF-6
2-(4-hydroxybenzyl)-4-(3-acetyl)quinazolin-oneStaphylococcus epidermidisModerateAspergillus sydowii SW9
1-methyl-2-[(Z)-8-tridecenyl]-4-(1H)-quinolone & 1-methyl-2-[(Z)-7-tridecenyl]-4-(1H)-quinolone (mixture)Helicobacter pylori< 0.05Evodia rutaecarpa

Table 2: Antifungal Activity of Quinolone Alkaloids

Compound/ExtractFungusMIC (µg/mL)Source Organism
This compoundNot specifiedData not availablePenicillium sp. No. 410
Various Quinolone DerivativesVarious FungiPotency variesSynthetic

Table 3: Cytotoxic Activity of Quinolone Alkaloids

CompoundCell LineIC50 (µM)Source Organism
This compoundNot specifiedData not availablePenicillium sp. No. 410
Penicidone EPATU8988T (Pancreatic)11.4Penicillium sp. YT2019-3321
Spathullin AHuh7 (Liver)112Penicillium spathulatum Em19
Spathullin BHuh7 (Liver)11Penicillium spathulatum Em19
2-quinolinone metabolitesMDA-MB-231 (Breast), HT-29 (Colon)IR% 50-60% at 10 µg/mLPenicillium janczewskii
Prenylated 2-quinolinoneMDA-MB-231 (Breast), HT-29 (Colon)IR% 92-96% at 10 µg/mLPenicillium janczewskii

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the bioactivity data presented.

Pollen Tube Growth Inhibition Assay

This assay is utilized to assess the inhibitory effect of compounds on the germination and growth of pollen tubes.

  • Pollen Collection: Fresh pollen is collected from the anthers of a suitable plant, such as tea (Camellia sinensis).

  • Germination Medium: A solid or liquid germination medium is prepared, typically containing sucrose, boric acid, calcium nitrate, magnesium sulfate, and potassium nitrate.

  • Compound Application: The test compound (e.g., this compound) is dissolved in a suitable solvent and added to the germination medium at various concentrations.

  • Incubation: The pollen is incubated in the medium containing the test compound at a controlled temperature (e.g., 25°C) for a specific period (e.g., 24 hours).

  • Observation and Measurement: The percentage of pollen germination and the length of the pollen tubes are observed and measured under a microscope. The inhibition rate is calculated by comparing the results with a control group (without the test compound).

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microorganism.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Cancer cells are seeded in a 96-well plate and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visually represent the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_MIC_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized microbial inoculum C Inoculate microtiter plate with microbes A->C B Prepare serial dilutions of test compound D Add compound dilutions to wells B->D E Incubate under optimal conditions D->E F Observe for visible growth E->F G Determine MIC value F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Experimental_Workflow_MTT_Assay cluster_prep Cell Culture & Treatment cluster_assay MTT Reaction cluster_analysis Data Acquisition & Analysis A Seed cells in 96-well plate B Treat cells with various compound concentrations A->B C Add MTT solution to each well B->C D Incubate for formazan crystal formation C->D E Solubilize formazan crystals D->E F Measure absorbance at ~570 nm E->F G Calculate IC50 value F->G

Caption: Workflow for Cytotoxicity (MTT) Assay.

Conclusion

This compound demonstrates interesting bioactivity, particularly as a pollen growth inhibitor. However, a comprehensive comparison with other quinolone alkaloids is currently limited by the lack of quantitative data on its antimicrobial and cytotoxic effects. The available data for other fungal quinolones highlight the potential of this class of compounds as a source for new therapeutic agents. Further research is warranted to fully elucidate the bioactivity profile of this compound and to establish a more direct comparison with other promising quinolone alkaloids. This will require the generation of robust quantitative data (MIC and IC50 values) against a broad range of microbial and cancer cell line targets. Such studies will be instrumental in determining the true therapeutic potential of this compound and its place within the broader landscape of quinolone alkaloid research.

A Comprehensive Guide to Validating the Antiviral Activity of Synthetic Penigequinolone A and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical validation of synthetic compounds, using the hypothetical example of Penigequinolone A, a quinolone derivative. The methodologies outlined here are designed to rigorously assess antiviral efficacy and cytotoxicity, offering a direct comparison with established antiviral agents. All experimental data is presented in a comparative format, and detailed protocols are provided for key assays.

Introduction to Antiviral Drug Validation

The discovery and development of novel antiviral agents are critical to addressing the global burden of viral diseases. The emergence of drug-resistant viral strains and the threat of new pandemics necessitate a robust pipeline of antiviral candidates. Quinolones, a class of synthetic compounds, have historically been successful as antibacterials and have shown promise as antiviral agents.[1][2][3] Modifications to the quinolone scaffold have led to derivatives with activity against various viruses, including HIV, dengue virus, and coronaviruses.[1][2][4] Validating the antiviral potential of a new synthetic compound like this compound requires a systematic in vitro evaluation to determine its efficacy and safety profile before it can be considered for further development.

Experimental Workflow for Antiviral Activity Screening

The initial in vitro assessment of a novel compound involves a series of standardized assays to determine its antiviral properties and its effect on host cells. The general workflow is depicted below.[5][6] This process begins with determining the cytotoxicity of the compound to establish a safe therapeutic window. Subsequently, the compound's ability to inhibit viral replication is assessed.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies A Synthesized this compound B Cytotoxicity Assay (e.g., MTT/MTS) Determine CC50 A->B C Antiviral Efficacy Assay (e.g., Plaque Reduction Assay) B->C Use non-toxic concentrations D Determine EC50 and Selectivity Index (SI) C->D E Lead Compound Identification D->E F Time-of-Addition Assay E->F G Target Identification (e.g., Polymerase Assay, Protease Assay) F->G H Signaling Pathway Analysis G->H

Caption: General workflow for in vitro validation of a novel antiviral compound.

Comparative Performance of this compound

The following table summarizes hypothetical data for the antiviral activity of synthetic this compound against a generic RNA virus, compared to other known antiviral compounds. The selectivity index (SI), calculated as CC50/EC50, is a critical measure of a compound's therapeutic potential. A higher SI value indicates greater selectivity for viral targets over host cells.

CompoundAntiviral TargetCC50 (µM)EC50 (µM)Selectivity Index (SI)
This compound Viral Polymerase (Hypothetical)>1005.2>19.2
Remdesivir RNA-dependent RNA polymerase>1000.77>129
Ribavirin Broad-spectrum antiviral50105
Chloroquine Viral entry/replication308.83.4

Note: Data is hypothetical and for illustrative purposes only. CC50 (50% cytotoxic concentration) and EC50 (50% effective concentration) would be determined experimentally.

Detailed Experimental Protocols

This assay determines the concentration of the test compound that is toxic to the host cells.[7][8]

  • Cell Seeding: Seed host cells (e.g., Vero E6, A549) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[9]

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration.

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are areas of cell death caused by viral infection.[10][11]

  • Cell Seeding: Seed host cells in a 6-well or 12-well plate to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the virus stock to obtain a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection: Pre-incubate the virus with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour at 37°C.

  • Adsorption: Remove the culture medium from the cells and inoculate the cells with the virus-compound mixture. Allow the virus to adsorb for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentration of the test compound.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).

  • Staining: Fix the cells with a solution such as 4% paraformaldehyde and stain with crystal violet to visualize the plaques.

  • Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Hypothetical Mechanism of Action: Signaling Pathway

Some quinolone derivatives have been found to interfere with viral replication at the transcriptional level or by inhibiting viral enzymes.[1][2] The diagram below illustrates a hypothetical signaling pathway where this compound could inhibit a viral RNA polymerase, a common target for antiviral drugs.

G cluster_0 Host Cell cluster_1 Mechanism of Inhibition Virus Virus Entry Uncoating Uncoating & Viral RNA Release Virus->Uncoating Replication Viral RNA Replication Uncoating->Replication Translation Translation of Viral Proteins Replication->Translation Assembly Virion Assembly Translation->Assembly Release New Virion Release Assembly->Release PenigequinoloneA This compound Polymerase Viral RNA Polymerase PenigequinoloneA->Polymerase Inhibits

Caption: Hypothetical inhibition of viral replication by this compound.

Alternative Antiviral Agents for Comparison

When evaluating a novel compound, it is essential to compare its performance against existing antiviral agents. For a quinolone derivative like this compound, relevant comparators would include:

  • Other Quinolone Derivatives: Compounds like chloroquine and hydroxychloroquine have shown broad-spectrum antiviral activity, although their clinical efficacy against certain viruses is still debated.[4] Other fluoroquinolones have also been investigated for their antiviral properties against viruses such as HIV and herpesviruses.[1][3]

  • Direct-Acting Antivirals: These drugs target specific viral proteins. For an RNA virus, a relevant comparator would be a polymerase inhibitor like Remdesivir or Favipiravir .

  • Broad-Spectrum Antivirals: Agents like Ribavirin are active against a wide range of viruses and serve as a useful benchmark.[12]

The choice of comparators should be tailored to the specific virus being tested.

Conclusion

This guide outlines a systematic approach to validating the antiviral activity of a novel synthetic compound, exemplified by this compound. By following these detailed protocols for cytotoxicity and antiviral efficacy assays, and by comparing the results to established antiviral agents, researchers can build a robust data package to support the further development of promising new therapeutic candidates. The use of clear data presentation and visual workflows is crucial for communicating the scientific findings effectively to the drug development community.

References

A Comparative Analysis of Penigequinolone A and Commercial Insecticides on Pest Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of pest management, the demand for novel and effective insecticides is paramount. This guide provides a comparative overview of the insecticidal efficacy of Penigequinolone A, a natural compound, against established commercial insecticides. Due to the limited availability of public data on this compound, this comparison utilizes data for the closely related quinolone derivative, quinolactacide, as a proxy to provide insights into the potential efficacy of this class of compounds. The data is presented for two significant agricultural pests: the green peach aphid (Myzus persicae) and the diamondback moth (Plutella xylostella).

Quantitative Efficacy Comparison

The following table summarizes the insecticidal activity of quinolactacide and various commercial insecticides against Myzus persicae and Plutella xylostella. It is crucial to note that experimental conditions can influence these values, and direct, side-by-side comparisons under identical conditions are limited.

Compound/ProductActive IngredientTarget PestEfficacy DataSource
Quinolactacide QuinolactacideMyzus persicae88% mortality at 250 ppm[1]
Myzus persicae100% mortality at 500 ppm[1]
Plutella xylostella42% mortality at 500 ppm[1]
Commercial Insecticide Examples
ThiaclopridThiaclopridMyzus persicae>90% control in greenhouse trials[2]
BifenthrinBifenthrinPlutella xylostella≥80% mortality after 48 hours[3][4]
ChlorantraniliproleChlorantraniliprolePlutella xylostella≥80% mortality after 48 hours[3][4]
SpinosadSpinosadPlutella xylostella≥80% mortality after 48 hours[3][4]
(-)-4-terpineol(-)-4-terpineolPlutella xylostellaLD50: 31.22 mg/mL (24h)[5]
Angelica pubescens extractMultiplePlutella xylostellaLC50: 21.31 mg/mL[6]

Experimental Protocols

The following are generalized experimental protocols for assessing insecticidal activity, based on common methodologies cited in entomological research.

Leaf-Dip Bioassay for Aphid Efficacy (e.g., Myzus persicae)
  • Preparation of Test Solutions: The test compound (e.g., this compound) is dissolved in an appropriate solvent (e.g., acetone or dimethyl sulfoxide) and then diluted with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to achieve the desired concentrations. A control solution is prepared with the solvent and surfactant only.

  • Leaf Treatment: Cabbage or pepper leaf discs are excised and dipped into the test solutions for approximately 30 seconds with gentle agitation to ensure complete coverage. The treated leaf discs are then allowed to air dry.

  • Insect Exposure: The dried, treated leaf discs are placed in petri dishes lined with moistened filter paper. A cohort of synchronized adult aphids (e.g., 20-30 individuals) is carefully transferred onto each leaf disc.

  • Incubation: The petri dishes are maintained in a controlled environment, typically at 25±1°C, with a photoperiod of 16:8 (L:D) hours.

  • Mortality Assessment: Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours) post-exposure. Aphids that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the median lethal concentration (LC50).

Diet Incorporation Bioassay for Lepidopteran Larvae Efficacy (e.g., Plutella xylostella)
  • Preparation of Treated Diet: The test compound is incorporated into an artificial diet. A stock solution of the compound is prepared and mixed thoroughly with the diet before it solidifies. A range of concentrations is prepared, along with a control diet containing only the solvent.

  • Insect Exposure: Once the diet has solidified in the wells of a multi-well plate, a single, pre-weighed third-instar larva of Plutella xylostella is placed in each well.

  • Incubation: The plates are sealed with a breathable membrane and kept in a controlled environment (e.g., 25±1°C, 60-70% relative humidity, and a 16:8 L:D photoperiod).

  • Mortality and Growth Inhibition Assessment: Larval mortality is assessed at regular intervals (e.g., daily for 5-7 days). Sub-lethal effects, such as larval weight gain and developmental stage, are also recorded.

  • Data Analysis: Mortality data is used to calculate the median lethal concentration (LC50). Growth inhibition (GI50) can also be determined by comparing the weight of treated larvae to the control group.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_data Data Collection & Analysis A Test Compound (this compound) D Serial Dilutions A->D B Commercial Insecticide B->D C Solvent & Surfactant C->D E Leaf-Dip (Myzus persicae) D->E F Diet Incorporation (Plutella xylostella) D->F G Mortality Assessment E->G F->G H LC50/LD50 Calculation G->H

Insecticidal Bioassay Workflow

signaling_pathways cluster_penigequinolone This compound (Putative) cluster_neonicotinoid Neonicotinoids (e.g., Thiacloprid) cluster_pyrethroid Pyrethroids (e.g., Bifenthrin) P1 This compound P2 Ribosome P1->P2 Binds to P3 Protein Synthesis Inhibition P2->P3 P4 Cell Death P3->P4 N1 Neonicotinoid N2 Nicotinic Acetylcholine Receptor (nAChR) N1->N2 Binds to N3 Continuous Nerve Stimulation N2->N3 N4 Paralysis & Death N3->N4 Y1 Pyrethroid Y2 Voltage-Gated Sodium Channels Y1->Y2 Binds to Y3 Prolonged Channel Opening Y2->Y3 Y4 Repetitive Neuronal Discharge Y3->Y4 Y5 Paralysis & Death Y4->Y5

Insecticide Mechanism of Action

References

Penigequinolone A's antibacterial spectrum compared to known antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial spectrum of Penigequinolone A against established antibiotics. The analysis is based on available scientific literature and focuses on presenting a clear, data-driven comparison to aid in research and development efforts.

Executive Summary

This compound, a quinolone alkaloid produced by Penicillium species, has demonstrated notable antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA)[1]. While comprehensive data on its full antibacterial spectrum is still emerging, this guide synthesizes the available information and compares it with the known activities of widely used antibiotics such as Ciprofloxacin, Penicillin, and Tetracycline. This comparison aims to highlight the potential of this compound as a novel antimicrobial agent.

Comparative Antibacterial Spectrum

The antibacterial efficacy of a compound is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the available MIC data for this compound and compares it with that of selected known antibiotics against key bacterial pathogens. It is important to note that direct comparative studies with a broad panel of bacteria for this compound are limited in the currently available literature.

AntibioticStaphylococcus aureus (MRSA)Staphylococcus aureusStreptococcus pyogenesEscherichia coliPseudomonas aeruginosa
This compound Active (MIC not specified) [1]No data availableNo data availableNo data availableNo data available
Ciprofloxacin 0.5 - >256 µg/mL0.125 - 8 µg/mLNo data available0.013 - 1 µg/mL0.15 - >32 µg/mL
Penicillin Resistant0.006 - >256 µg/mL0.006 - 8 µg/mLResistantResistant
Tetracycline 1 - >128 µg/mL0.25 - 256 µg/mL0.25 - 64 µg/mL0.5 - 64 µg/mL8 - >256 µg/mL

Note: MIC values can vary depending on the bacterial strain and the testing methodology used. The data for comparator antibiotics is compiled from various sources.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the efficacy of a new antimicrobial agent. The broth microdilution method is a standardized and widely accepted protocol for this purpose.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the lowest concentration of the agent that inhibits visible bacterial growth is recorded as the MIC.

Detailed Steps:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of this compound and comparator antibiotics is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A pure culture of the test bacterium is grown on an appropriate agar medium. A few colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are also included.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading of Results: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth.

Signaling Pathways and Experimental Workflows

To visualize the experimental workflow for determining the antibacterial spectrum, a DOT language script for Graphviz is provided below.

Antibacterial_Spectrum_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis start Start compound_prep Prepare this compound and Comparator Antibiotics start->compound_prep media_prep Prepare Mueller-Hinton Broth start->media_prep bacterial_culture Culture Bacterial Strains start->bacterial_culture serial_dilution Perform Serial Dilutions in 96-well plate compound_prep->serial_dilution media_prep->serial_dilution inoculum_prep Prepare Standardized Bacterial Inoculum bacterial_culture->inoculum_prep inoculation Inoculate Plates serial_dilution->inoculation inoculum_prep->inoculation incubation Incubate Plates (37°C, 18-24h) inoculation->incubation read_results Read MIC values (Visual Inspection) incubation->read_results comparison Compare MICs with Known Antibiotics read_results->comparison end End comparison->end

Caption: Workflow for determining the antibacterial spectrum using the broth microdilution method.

Discussion and Future Directions

The available evidence suggests that this compound is a promising antibacterial compound, particularly with its activity against MRSA, a significant clinical threat. However, to fully understand its potential, a comprehensive evaluation of its antibacterial spectrum against a wider range of clinically relevant Gram-positive and Gram-negative bacteria is essential.

Future research should focus on:

  • Determining the MIC values of this compound against a standardized panel of bacteria, including common pathogens like Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and various Streptococcus species.

  • Investigating the mechanism of action of this compound to understand how it inhibits bacterial growth.

  • Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of infection.

By addressing these research gaps, the scientific community can better ascertain the therapeutic potential of this compound and its place in the landscape of antimicrobial agents.

References

Benchmarking Penigequinolone A synthesis against other methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Penigequinolone A, a pollen-growth inhibitor with additional insecticidal, nematocidal, and antibacterial properties, presents a complex synthetic challenge. This guide provides a comparative analysis of the divergent total synthesis of (±)-Penigequinolone A achieved through a late-stage C-H olefination strategy, benchmarked against a plausible alternative synthetic approach for the quinolone core and side-chain installation. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate informed decisions in synthetic route design and drug development.

Comparative Analysis of Synthetic Strategies

The primary challenge in the synthesis of this compound lies in the construction of the substituted quinolinone core and the stereoselective installation of the C10 terpenoid side chain. This guide evaluates two distinct approaches to address these challenges.

Method 1: Divergent Synthesis via Late-Stage C-H Olefination

This approach, pioneered by Li, et al., utilizes a palladium-catalyzed late-stage C-H olefination to couple the quinolinone core with the terpenoid side chain. This strategy offers the advantage of a convergent synthesis, where the two main fragments are prepared separately and combined near the end of the synthesis.

Method 2: Alternative Strategy via Early-Stage Side-Chain Installation

A plausible alternative approach involves the installation of the terpenoid side chain at an earlier stage, prior to the formation of the quinolinone core. This could be achieved through methods such as a Claisen rearrangement or an organometallic coupling to a suitably functionalized aromatic precursor, followed by cyclization to form the quinolinone ring.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of (±)-Penigequinolone A via the late-stage C-H olefination method. Data for the alternative strategy is based on typical yields for analogous reactions in the synthesis of related natural products.

Parameter Method 1: Late-Stage C-H Olefination Method 2: Alternative Strategy (Projected)
Overall Yield Not explicitly stated for this compound, but the key C-H olefination step for a related compound yielded 50%Highly dependent on the specific route, but likely to be comparable or slightly lower due to the early introduction of a complex side chain.
Number of Steps (from commercially available materials) Synthesis of the quinolinone core: ~7 steps. Synthesis of the olefin partner: 6 steps. Final coupling and deprotection: 2 steps.Potentially longer due to the need for more elaborate protecting group strategies for the side chain during quinolinone formation.
Key Reaction Yields C-H Olefination: 50%Claisen Rearrangement: 60-80% (typical). Organometallic Coupling: 70-90% (typical).
Stereoselectivity The C-H olefination resulted in a 1:1 diastereomeric mixture.Stereocontrol would need to be established during the side-chain synthesis or the coupling reaction.
Scalability The late-stage coupling is amenable to scale-up.May present challenges in scaling up reactions with complex, sterically hindered substrates.

Experimental Protocols

Key Experiment: Late-Stage C-H Olefination (Method 1)

The C-H olefination of the quinolinone core (±)-16 with the olefin partner (±)-18 is a crucial step in this synthesis.

Procedure: To a solution of (±)-16 (1.0 equiv) in a suitable solvent (e.g., 1,2-dichloroethane), Pd(OAc)2 (10 mol %), a S,O-ligand (12 mol %), and AgOAc (2.0 equiv) are added. The olefin (±)-18 (1.5 equiv) is then added, and the reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for several hours until completion. After cooling to room temperature, the reaction is quenched, and the product is purified by column chromatography to yield the olefinated product (±)-19 .

Key Experiment: Hypothetical Early-Stage Claisen Rearrangement (Method 2)

A hypothetical key step in an alternative synthesis could involve a Claisen rearrangement to install the terpenoid side chain.

Procedure: A phenol precursor, substituted with an appropriate allyl ether derived from the terpenoid side chain, would be heated in a high-boiling solvent (e.g., N,N-diethylaniline). The rearrangement would proceed through a concerted-sigmatropic shift to afford the ortho-alkenyl phenol. The product would then be carried forward to construct the quinolinone ring.

Visualizing the Synthetic and Biological Pathways

Synthetic Workflow Comparison

The following diagrams illustrate the logical flow of the two synthetic strategies.

cluster_0 Method 1: Late-Stage C-H Olefination A Quinolinone Core Synthesis C C-H Olefination Coupling A->C B Olefin Partner Synthesis B->C D Deprotection C->D E This compound D->E

Caption: Workflow for the divergent synthesis of this compound.

cluster_1 Method 2: Alternative Strategy (Projected) F Aromatic Precursor G Side-Chain Installation F->G H Functional Group Manipulations G->H I Quinolinone Ring Formation H->I J This compound I->J

Caption: Projected workflow for an alternative synthetic route.

Potential Signaling Pathways for this compound

Based on the known biological activities of quinolone compounds, two potential signaling pathways are presented.

1. Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The antibacterial activity of many quinolones is attributed to their inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

A This compound B Bacterial DNA Gyrase / Topoisomerase IV A->B Inhibition C DNA Replication B->C D Bacterial Cell Death C->D Leads to

Caption: Proposed mechanism of antibacterial action.

2. Inhibition of the Hedgehog Signaling Pathway

Some quinolone derivatives have been shown to inhibit the Hedgehog signaling pathway, which is crucial in embryonic development and can be aberrantly activated in some cancers.

A Hedgehog Ligand B Patched Receptor A->B Binds C Smoothened B->C Inhibits D Gli Transcription Factor C->D Activates E Target Gene Expression D->E Promotes F This compound F->D Inhibits

Caption: Potential inhibition of the Hedgehog signaling pathway.

Conclusion

The late-stage C-H olefination strategy for the synthesis of (±)-Penigequinolone A offers a convergent and flexible approach, allowing for the independent synthesis of the quinolinone core and the terpenoid side chain. While an alternative, more linear strategy is conceivable, it may present greater challenges in terms of protecting group chemistry and scalability. The biological activity of this compound likely stems from its interaction with fundamental cellular processes, such as DNA replication in bacteria, and potentially with developmental signaling pathways in eukaryotes. Further investigation into the specific molecular targets of this compound will be crucial for its development as a therapeutic agent.

In Vivo Therapeutic Potential of Penigequinolone A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, no specific in vivo validation studies for Penigequinolone A have been published in peer-reviewed literature. This guide, therefore, aims to project the potential therapeutic applications of this compound by comparing it with other compounds from the quinolone and meroterpenoid classes for which in vivo data are available. The information presented for comparator compounds is based on existing experimental data and is intended to provide a framework for potential future in vivo studies of this compound.

This compound is a fungal-derived meroterpenoid, a class of natural products with structural diversity and a wide range of biological activities.[1][2] It possesses a quinolone core structure, a scaffold known for its therapeutic applications.[3][4] While in vitro studies have suggested that this compound has pollen-growth inhibitory, insecticidal, nematocidal, anti-HSV-1, and antibacterial effects against MRSA, its efficacy and safety in a living organism remain to be determined.[5] This guide will focus on two key therapeutic areas where quinolone-based compounds have shown significant promise and for which comparative in vivo data is available: antibacterial and anticancer applications.

Potential Antibacterial Activity

Quinolones, particularly fluoroquinolones, are a well-established class of broad-spectrum antibiotics.[6] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[7][8] This leads to fragmentation of the bacterial chromosome and ultimately cell death.[7] Given that this compound contains a quinolone scaffold, it is plausible that it may exhibit a similar antibacterial mechanism.

Comparative In Vivo Antibacterial Studies of Quinolone Derivatives

The following table summarizes the in vivo efficacy of several fluoroquinolone antibiotics in various mouse infection models. This data can serve as a benchmark for evaluating the potential antibacterial efficacy of this compound in future studies.

Compound Infection Model Pathogen Dosage (oral) Efficacy Reference
T-3761 Systemic infectionStaphylococcus aureus Smith12.5 - 50 mg/kgED50 = 10.7 mg/kg[9]
Systemic infectionPseudomonas aeruginosa 1592E25 - 100 mg/kgED50 = 31.0 mg/kg[9]
Pulmonary infectionKlebsiella pneumoniae DT-S50 - 200 mg/kgED50 = 80.0 mg/kg[9]
Ofloxacin Systemic infectionStaphylococcus aureus Smith25 - 100 mg/kgED50 = 20.2 mg/kg[9]
Systemic infectionPseudomonas aeruginosa 1592E50 - 200 mg/kgED50 = 59.0 mg/kg[9]
Ciprofloxacin Systemic infectionStaphylococcus aureus Smith6.25 - 25 mg/kgED50 = 5.6 mg/kg[9]
Systemic infectionPseudomonas aeruginosa 1592E12.5 - 50 mg/kgED50 = 13.0 mg/kg[9]
OPC-17116 Systemic infectionStaphylococcus aureus Smith3.13 - 12.5 mg/kgED50 = 4.72 mg/kg[10]
Respiratory tract infectionStreptococcus pneumoniae TMS 325 - 100 mg/kgED50 = 38.0 mg/kg[10]
AM-1155 PneumoniaKlebsiella pneumoniae KC-125 - 100 mg/kgED50 = 33 mg/kg[8]
Ascending urinary tract infectionEscherichia coli P-750 - 200 mg/kgED50 = 88 mg/kg[8]
Experimental Protocols for In Vivo Antibacterial Studies

The following is a generalized experimental protocol based on the methodologies described in the cited literature for evaluating the in vivo antibacterial efficacy of quinolone compounds in a mouse systemic infection model.

1. Animal Model:

  • Male ICR mice, 4 weeks old, weighing approximately 20-22g.

2. Pathogen Preparation:

  • Bacterial strains are cultured overnight in Mueller-Hinton broth.

  • The bacterial suspension is diluted with sterile saline to the desired concentration (e.g., 10^3 to 10^4 CFU/mouse).

3. Infection:

  • Mice are inoculated intraperitoneally with 0.5 mL of the bacterial suspension.

4. Drug Administration:

  • The test compound (e.g., this compound) and comparator drugs are suspended in a suitable vehicle (e.g., 0.5% methylcellulose solution).

  • Drugs are administered orally via gavage at specified doses at 1 and 5 hours post-infection.

5. Observation and Endpoint:

  • Mortality is recorded daily for 7 days.

  • The 50% effective dose (ED50) is calculated using the probit method.

Potential Anticancer Activity

Several quinoline and quinolone derivatives have demonstrated promising anticancer activities.[3][11] The proposed mechanism for some of these compounds involves the inhibition of eukaryotic topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells, leading to DNA damage and apoptosis.[7][12] Additionally, some fluoroquinolones have been shown to induce apoptosis through mechanisms such as modulating the Bax:Bcl2 ratio and disrupting mitochondrial membrane potential.[13][14] As a meroterpenoid, this compound also belongs to a class of compounds known for their cytotoxic and anti-neoplastic properties.[15][16]

Comparative In Vitro Anticancer Activity of Quinolone and Meroterpenoid Derivatives

While detailed in vivo anticancer studies for direct comparison are less readily available in the initial search, the following table presents in vitro cytotoxic data for various quinolone and meroterpenoid compounds against different cancer cell lines. This can provide an initial indication of potential anticancer efficacy.

Compound Compound Class Cancer Cell Line Activity (IC50) Reference
4-Phenyl-2-quinolone derivative (22) QuinoloneCOLO205 (Colon)0.32 µM[17]
H460 (Lung)0.89 µM[17]
Phomeroid A MeroterpenoidSF-268 (CNS)Not specified[15]
HepG-2 (Liver)Not specified[15]
A549 (Lung)Not specified[15]
MCF-7 (Breast)Not specified[15]
Penimeroterpenoid A MeroterpenoidA549 (Lung)Moderate cytotoxicity[15]
HCT116 (Colon)Moderate cytotoxicity[15]
SW480 (Colon)Moderate cytotoxicity[15]
Marine-derived meroterpenoid (112) MeroterpenoidK562 (Leukemia)0.19 - 35.4 µM[18]
MCF-7 (Breast)(range across various cell lines)[18]
Hela (Cervical)[18]
Experimental Protocols for In Vivo Anticancer Studies

The following is a generalized experimental protocol for evaluating the in vivo anticancer efficacy of a test compound in a mouse xenograft model.

1. Animal Model:

  • Immunocompromised mice (e.g., nude mice), 6-8 weeks old.

2. Cell Culture and Tumor Induction:

  • Human cancer cells (e.g., A549 lung carcinoma) are cultured in vitro.

  • A suspension of cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of saline) is injected subcutaneously into the flank of each mouse.

3. Treatment:

  • When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • The test compound (e.g., this compound) is administered via a suitable route (e.g., intraperitoneal injection or oral gavage) at various doses for a specified period (e.g., daily for 21 days). The control group receives the vehicle.

4. Tumor Measurement and Endpoint:

  • Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width²).

  • Animal body weight is monitored as an indicator of toxicity.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Tumor growth inhibition (TGI) is calculated.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

G Potential Antibacterial Mechanism of Quinolones quinolone This compound (Quinolone Core) gyrase Bacterial DNA Gyrase quinolone->gyrase Inhibits topoIV Bacterial Topoisomerase IV quinolone->topoIV Inhibits dna_complex Quinolone-Enzyme-DNA Cleavage Complex gyrase->dna_complex topoIV->dna_complex dna_break Double-Strand DNA Breaks dna_complex->dna_break Leads to replication_fork Replication Fork replication_fork->dna_complex Collision cell_death Bacterial Cell Death dna_break->cell_death Induces G Potential Anticancer Mechanism of Quinolones quinolone This compound topoII Eukaryotic Topoisomerase II quinolone->topoII Inhibits mitochondria Mitochondria quinolone->mitochondria dna_damage DNA Damage topoII->dna_damage Leads to apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest bax_bcl2 Increased Bax/Bcl2 Ratio mitochondria->bax_bcl2 caspases Caspase Activation bax_bcl2->caspases caspases->apoptosis G Workflow for In Vivo Antibacterial Efficacy Study start Start pathogen_prep Pathogen Preparation start->pathogen_prep infection Intraperitoneal Infection of Mice pathogen_prep->infection treatment Oral Administration of Test Compound infection->treatment observation Observe for 7 Days treatment->observation endpoint Calculate ED50 observation->endpoint G Workflow for In Vivo Anticancer Xenograft Study start Start cell_culture Cancer Cell Culture start->cell_culture tumor_induction Subcutaneous Injection into Nude Mice cell_culture->tumor_induction tumor_growth Tumor Growth to Palpable Size tumor_induction->tumor_growth randomization Randomize Mice into Groups tumor_growth->randomization treatment Administer Test Compound randomization->treatment measurement Measure Tumor Volume and Body Weight treatment->measurement endpoint Calculate Tumor Growth Inhibition measurement->endpoint

References

A Comparative Metabolomic Guide to Penigequinolone A Producing Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic profiles of key fungal species known to produce Penigequinolone A, a quinolone alkaloid with potential therapeutic applications. By examining the similarities and differences in their secondary metabolite production, this document aims to inform research efforts in natural product discovery, biosynthesis, and bioengineering.

Introduction to this compound and Producing Fungi

This compound is a meroterpenoid belonging to the quinolone alkaloid family, known for its pollen-growth inhibitory activity. Several species of the genus Penicillium have been identified as producers of this bioactive compound. This guide focuses on a comparative metabolomic overview of three such species: Penicillium thymicola, Penicillium scabrosum, and Penicillium simplicissimum. Understanding the broader metabolic capabilities of these fungi is crucial for optimizing the production of this compound and for the discovery of other novel bioactive molecules.

Comparative Analysis of Secondary Metabolites

While a direct comparative metabolomic study of these specific Penicillium species under identical conditions is not extensively documented in publicly available literature, a compilation of their known secondary metabolites reveals distinct and overlapping metabolic profiles. The following table summarizes the key secondary metabolites reported for each species, offering a qualitative comparison of their biosynthetic potential.

Metabolite ClassPenicillium thymicolaPenicillium scabrosumPenicillium simplicissimum
Quinolone Alkaloids This compound & B, FumiquinazolinesViridicatin, ViridicatolPesimquinolones A-H
Indole Alkaloids -Fumigaclavines, Fumitremorgins-
Terpenoids --Pesimquinolones (Limonene moiety)
Polyketides ---
Other -Fumagillin-

Table 1: Qualitative Comparison of Major Secondary Metabolites from this compound Producing Fungi. This table highlights the known secondary metabolites produced by P. thymicola, P. scabrosum, and P. simplicissimum. While all three produce quinolone-type alkaloids, the specific compounds and the presence of other major metabolite classes vary.

Biosynthesis and Regulatory Pathways

The biosynthesis of quinolone alkaloids in fungi, including this compound, is a complex process involving multiple enzymatic steps. The regulation of these pathways is equally intricate, often influenced by environmental cues and global regulatory networks.

This compound Biosynthetic Pathway

The proposed biosynthetic pathway for this compound starts from anthranilic acid and involves a series of enzymatic reactions catalyzed by a dedicated gene cluster.[1]

Penigequinolone_A_Biosynthesis cluster_0 Primary Metabolism cluster_1 This compound Biosynthesis Anthranilic_Acid Anthranilic Acid Quinolone_Scaffold Quinolone Scaffold Formation Anthranilic_Acid->Quinolone_Scaffold Amino_Acids Amino Acids Amino_Acids->Quinolone_Scaffold Isoprenoid_Precursors Isoprenoid Precursors (from Mevalonate Pathway) Prenylation Prenylation Isoprenoid_Precursors->Prenylation Quinolone_Scaffold->Prenylation Oxidation_Cyclization Oxidation & Cyclization Prenylation->Oxidation_Cyclization Penigequinolone_A This compound Oxidation_Cyclization->Penigequinolone_A

Caption: Proposed biosynthetic pathway of this compound.

Putative Regulatory Signaling Pathway

The regulation of secondary metabolism in Penicillium is controlled by a hierarchical network of regulatory proteins and signaling pathways. Environmental signals are perceived by the cell and transduced through signaling cascades, which in turn activate or repress global regulators and cluster-specific transcription factors.[2]

Regulatory_Signaling_Pathway cluster_0 Environmental Signals cluster_1 Signal Transduction cluster_2 Regulatory Network cluster_3 Biosynthesis Nutrient_Limitation Nutrient Limitation (Carbon, Nitrogen) Signal_Transduction_Cascades Signal Transduction Cascades (e.g., MAPK, PKA) Nutrient_Limitation->Signal_Transduction_Cascades pH_Stress pH Stress pH_Stress->Signal_Transduction_Cascades Oxidative_Stress Oxidative Stress Oxidative_Stress->Signal_Transduction_Cascades Global_Regulators Global Regulators (e.g., LaeA, VeA) Signal_Transduction_Cascades->Global_Regulators Cluster_Specific_TF Cluster-Specific Transcription Factor Global_Regulators->Cluster_Specific_TF Penigequinolone_A_BGC This compound Biosynthetic Gene Cluster (BGC) Cluster_Specific_TF->Penigequinolone_A_BGC Penigequinolone_A_Production This compound Production Penigequinolone_A_BGC->Penigequinolone_A_Production Untargeted_Metabolomics_Workflow Fungal_Culture Fungal Culture (e.g., PDB, 7 days, 25°C) Metabolite_Extraction Metabolite Extraction (e.g., Ethyl Acetate) Fungal_Culture->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis (e.g., UPLC-QTOF-MS) Metabolite_Extraction->LC_MS_Analysis Data_Processing Data Processing (Peak Picking, Alignment) LC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (PCA, OPLS-DA) Data_Processing->Statistical_Analysis Metabolite_Identification Metabolite Identification (Database Searching, Dereplication) Statistical_Analysis->Metabolite_Identification Biological_Interpretation Biological Interpretation Metabolite_Identification->Biological_Interpretation

References

Safety Operating Guide

Proper Disposal of Penigequinolone A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide to the safe and compliant disposal of Penigequinolone A, ensuring the safety of laboratory personnel and minimizing environmental impact. This document provides clear, step-by-step procedures for the disposal of this compound, alongside relevant chemical and physical properties and a procedural workflow for quick reference.

I. Safety and Handling Precautions

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, it is imperative to follow standard laboratory safety protocols when handling this compound. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

II. This compound: Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular FormulaC27H33NO6[1][2]
Molecular Weight467.6 g/mol [1][2]
Purity≥95%[1]
LogP4.35030[3]
Hydrogen Bond Donor Count3[3]
Hydrogen Bond Acceptor Count6[3]
Rotatable Bond Count5[3]

III. Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the proper disposal of this compound.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, and gloves).

  • Segregate this compound waste from other chemical waste streams to ensure proper disposal.

2. Containerization:

  • Use a dedicated, clearly labeled, and sealable container for the collection of this compound waste.

  • The container should be made of a material compatible with the solvents used, if any.

  • Label the container "this compound Waste" and include the date of initial waste accumulation.

3. Waste Disposal:

  • For pure compound or solid waste:

    • If regulations permit, small quantities of non-hazardous solid waste can be disposed of in the regular laboratory trash, provided they are securely contained to prevent aerosolization.

    • For larger quantities, consult your institution's Environmental Health and Safety (EHS) office for guidance on disposal as non-hazardous chemical waste.

  • For solutions:

    • Do not pour solutions containing this compound down the drain unless explicitly permitted by your local EHS regulations for non-hazardous waste.

    • Collect all liquid waste in the designated, labeled waste container.

  • For contaminated labware:

    • Disposable labware contaminated with this compound should be placed in the designated solid waste container.

    • Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone) and the rinsate collected as chemical waste.

4. Final Disposal:

  • Once the waste container is full, seal it securely.

  • Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal contractor.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Identify Waste Type A->B C Solid Waste (Pure Compound, Contaminated Labware) B->C Solid D Liquid Waste (Solutions) B->D Liquid E Place in Labeled, Sealed Container for Solid Non-Hazardous Waste C->E F Place in Labeled, Sealed Container for Liquid Non-Hazardous Waste D->F G Consult Institutional EHS for Disposal Protocol E->G F->G H Dispose via EHS or Licensed Contractor G->H

Caption: Workflow for the disposal of this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.

References

Personal protective equipment for handling Penigequinolone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Penigequinolone A in a laboratory setting. The following procedures are designed to ensure the safety of personnel and the integrity of research by outlining clear operational and disposal plans.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is critical for safe handling, storage, and experimental design.

PropertyValueSource
Molecular Formula C₂₇H₃₃NO₆[1]
Molecular Weight 467.6 g/mol [1]
Appearance Solid (assumed)General chemical knowledge
Solubility Data not readily available
Stability Data not readily available

Hazard Identification and Personal Protective Equipment (PPE)

According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, as with any research chemical with limited toxicological data, it is prudent to follow standard laboratory safety precautions.

Minimum Recommended PPE:

  • Eye Protection: ANSI Z87.1 compliant safety glasses with side shields.

  • Body Protection: A standard laboratory coat.

  • Hand Protection: While the SDS does not specify a particular glove material due to a lack of testing, chemically resistant gloves (such as nitrile) are recommended. It is crucial to inspect gloves for any signs of degradation or perforation before use.

  • Footwear: Closed-toe shoes are mandatory in the laboratory.

Operational Plan: Safe Handling and Experimental Workflow

Adherence to a structured workflow is paramount to ensure safety and prevent contamination. The following diagram outlines the key steps for handling this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Receipt & Inventory B Review SDS & Create SOP A->B Information Gathering C Don PPE B->C Safety Protocol D Weighing & Solution Prep C->D Begin Work E Experimental Use D->E Proceed with Experiment F Decontaminate Work Area E->F Post-Experiment G Segregate Waste F->G Waste Management H Dispose of Waste G->H Final Disposal I Doff PPE & Wash Hands H->I End of Procedure

Caption: Logical workflow for the safe handling of this compound.

Experimental Protocols:

  • Receiving and Storage:

    • Upon receipt, log the chemical into the laboratory inventory.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Preparation:

    • Before handling, thoroughly review the Safety Data Sheet.

    • Prepare a Standard Operating Procedure (SOP) for the specific experiment.

    • Don the appropriate personal protective equipment as outlined above.

  • Handling:

    • Handle the solid compound in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust.

    • Use appropriate tools (e.g., spatulas, weigh boats) to handle the solid.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Disposal Plan

As this compound is not classified as hazardous, disposal should follow institutional guidelines for non-hazardous chemical waste.

  • Solid Waste:

    • Collect unused solid this compound in a clearly labeled, sealed container.

    • Dispose of the container in the designated non-hazardous solid waste stream.

  • Liquid Waste:

    • Collect solutions of this compound in a labeled, sealed waste container.

    • Dispose of the container through the laboratory's chemical waste program for non-hazardous liquids. Do not pour down the drain unless explicitly permitted by your institution's environmental health and safety department.

  • Contaminated Materials:

    • Gloves, weigh boats, and other disposable materials contaminated with this compound should be placed in a sealed bag and disposed of as solid laboratory waste.

Decontamination

  • Glassware: Wash contaminated glassware with a suitable laboratory detergent and rinse thoroughly with water.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Penigequinolone A
Reactant of Route 2
Reactant of Route 2
Penigequinolone A

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.